(R)-Norfluoxetine-d5
Description
Properties
IUPAC Name |
(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HCESTMGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724504 | |
| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217648-64-0 | |
| Record name | (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Analytical Characterization of (R)-Norfluoxetine-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (R)-Norfluoxetine-d5, a deuterated isotopologue of Norfluoxetine. It is primarily utilized as an internal standard for the precise quantification of Norfluoxetine in biological matrices during pharmacokinetic and metabolic studies.[1][2] Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, Fluoxetine.[3][4] This guide details the compound's core physical and chemical characteristics, outlines established experimental protocols for its use, and visualizes key related biological and analytical pathways.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in analytical methodologies.
Chemical Identifiers
A clear identification of this compound is critical for regulatory and research purposes. The following table lists its key identifiers.
| Identifier | Value | Source(s) |
| Formal Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d₅-amine, monohydrochloride | [1][3] |
| Common Synonyms | Desmethylfluoxetine-d5 | [1][2] |
| CAS Number | 1185132-92-6 (for d5 hydrochloride) | [1][5] |
| Molecular Formula | C₁₆H₁₁D₅F₃NO • HCl | [1][2] |
| InChI Key | GMTWWEPBGGXBTO-KDPCSTGBSA-N | [1][2] |
| SMILES | FC(F)(F)C(C=C1)=CC=C1OC(C2=CC=CC=C2)([2H])C([2H])([2H])C([2H])([2H])N.Cl | [1][6] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and analytical systems.
| Property | Value | Source(s) |
| Molecular Weight | 336.8 g/mol | [1][2] |
| Exact Mass | 336.1265 Da | [5][7] |
| Physical State | Solid | [2][6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |
| Chemical Purity | >95% (by HPLC) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1][2] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of the compound.
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C | [5][8] |
| Stability | ≥ 4 years (at recommended storage) | [3] |
| Shipping Condition | Room temperature (in continental US) | [3] |
Biological and Analytical Pathways
Understanding the metabolic origin of Norfluoxetine and the analytical application of its deuterated form is fundamental for its use in drug development.
Metabolic Pathway of Fluoxetine to Norfluoxetine
Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form its only major active metabolite, Norfluoxetine.[3][9] This conversion is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms like CYP2C9 and CYP2C19.[10][11]
Caption: Metabolic conversion of Fluoxetine to Norfluoxetine by hepatic CYP450 enzymes.
Role as an Internal Standard in Bioanalysis
This compound is an ideal internal standard for quantifying Norfluoxetine in biological samples using mass spectrometry-based methods like LC-MS/MS.[1][2] Its five deuterium atoms give it a distinct mass from the endogenous analyte while ensuring it has nearly identical chemical and chromatographic properties. This allows for accurate correction of variations that may occur during sample preparation and analysis.
Caption: Use of this compound as an internal standard in a typical LC-MS/MS workflow.
Mechanism of Action: Serotonin Reuptake Inhibition
Norfluoxetine, like its parent drug Fluoxetine, exerts its therapeutic effect by acting as a potent selective serotonin reuptake inhibitor (SSRI).[12] It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Norfluoxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.
Experimental Protocols
The accurate quantification of Norfluoxetine using this compound as an internal standard is typically achieved via High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a representative protocol synthesized from established methods for analyzing Norfluoxetine in human plasma.[13][14][15]
Quantification of Norfluoxetine in Human Plasma via LC-MS/MS
This protocol provides a framework for the extraction and analysis of Norfluoxetine from a biological matrix.
Objective: To determine the concentration of Norfluoxetine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Analytes: Norfluoxetine, this compound (Internal Standard, IS)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, n-hexane, isoamyl alcohol, Water (deionized, 18 MΩ·cm)
-
Equipment: HPLC or UPLC system, Tandem Mass Spectrometer with electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, sample vials.
-
Chromatographic Column: C18 reversed-phase column (e.g., 10 µm particle size).[13]
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare primary stock solutions of Norfluoxetine and this compound in methanol.[13]
-
Perform serial dilutions to create working solutions for calibration curves and quality control (QC) samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.0 mL aliquot of plasma sample, add a known amount of the this compound internal standard solution.
-
Alkalinize the plasma by adding a suitable buffer (e.g., sodium borate buffer).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[13]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Perform a back-extraction by adding a small volume (e.g., 200 µL) of dilute acid (e.g., 0.05% phosphoric acid).[13]
-
Vortex and centrifuge again. The analytes will move into the aqueous acidic layer.
-
Carefully collect the aqueous layer and transfer it to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an additive like formic acid (e.g., 0.5%) is commonly used.[15]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.[13]
-
Injection Volume: 25 to 50 µL.[13]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both Norfluoxetine and this compound.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the Norfluoxetine and this compound (IS) SRM transitions.
-
Calculate the peak area ratio (Norfluoxetine / IS).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Norfluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for such assays can be from approximately 0.1 ng/mL to 1000 ng/mL, depending on the specific method validation.[14][15]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Norfluoxetine-d5 Hydrochloride (Phenyl-d5) | C16H17ClF3NO | CID 45358985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norfluoxetine-d5 Hydrochloride | TargetMol [targetmol.com]
- 9. ClinPGx [clinpgx.org]
- 10. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
Technical Guide: Isotopic Purity and Labeling Efficiency of (R)-Norfluoxetine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of (R)-Norfluoxetine-d5, a critical internal standard for bioanalytical and drug metabolism studies. This document outlines the quantitative data, experimental methodologies for its determination, and the relevant pharmacological context.
Quantitative Data Summary
This compound is the deuterium-labeled analog of (R)-Norfluoxetine, the active N-desmethyl metabolite of the antidepressant fluoxetine. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accuracy and precision in the measurement of the parent compound in various biological matrices.[1] The incorporation of five deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte.
The isotopic purity and labeling efficiency are paramount to its function as a reliable internal standard. Below is a summary of typical specifications for this compound.
Table 1: Isotopic Purity and Enrichment of this compound
| Parameter | Specification | Source |
| Deuterated Forms | ≥99% (d1-d5) | Cayman Chemical |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
Experimental Protocols
The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound is typically achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the distribution of deuterated isotopologues (d0 to d5).[3][4]
Objective: To quantify the percentage of each deuterated species (d0, d1, d2, d3, d4, d5) in a sample of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with an ultra-performance liquid chromatography (UPLC) system, is used.[3]
-
Analysis: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired.
-
Data Processing:
-
The isotopic cluster of the molecular ion of this compound is analyzed.
-
The intensity of the peaks corresponding to the unlabeled compound (d0) and each of the deuterated species (d1-d5) is measured.
-
Corrections for the natural isotopic abundance of carbon-13 and other elements are applied to accurately determine the contribution of each deuterated form.[5]
-
-
Calculation of Isotopic Purity: The percentage of each isotopologue is calculated based on the relative intensities of their respective peaks. The sum of the percentages of all deuterated forms (d1-d5) provides the total isotopic purity.
NMR Spectroscopy for Labeling Efficiency Determination
Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR and ²H NMR, can be employed to determine the overall labeling efficiency and the specific sites of deuterium incorporation.[6][7]
Objective: To confirm the positions of deuterium labeling and to quantify the extent of deuteration at each labeled site.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard.
-
¹H NMR Analysis:
-
A ¹H NMR spectrum is acquired.
-
The integrals of the signals corresponding to the protons at the labeled positions are compared to the integrals of signals from unlabeled positions or the internal standard. A reduction in the integral value at the labeled positions indicates successful deuteration.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum is acquired to directly observe the signals from the deuterium atoms.
-
The presence of signals at the expected chemical shifts confirms the sites of labeling.
-
-
Calculation of Labeling Efficiency: The labeling efficiency at each site can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum to the integral of a non-labeled proton signal within the molecule.
Signaling Pathway and Experimental Workflow
Norfluoxetine Signaling Pathway
Norfluoxetine, like its parent compound fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[8][9] It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its interaction with postsynaptic serotonin receptors.
Caption: Mechanism of action of (R)-Norfluoxetine as a serotonin reuptake inhibitor.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism and Biotransformation of (R)-Norfluoxetine-d5: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of (R)-Norfluoxetine-d5. It is intended for researchers, scientists, and drug development professionals working to understand the metabolic fate of this compound. The information presented is based on established in vitro studies of its non-deuterated parent compound, fluoxetine, and its active metabolite, norfluoxetine. This compound, a deuterated isotopologue of (R)-norfluoxetine, is primarily utilized as an internal standard for analytical quantification by GC- or LC-MS. While specific metabolism studies on the d5-labeled variant are not extensively published, its biotransformation pathways are expected to mirror those of the unlabeled compound. Deuteration may, however, influence the rate of metabolism (kinetic isotope effect).
Metabolic Pathways and Biotransformation
The primary route of fluoxetine metabolism in the liver is N-demethylation to form its active metabolite, norfluoxetine. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system. For the formation of the (R)-enantiomer of norfluoxetine, several CYP isoforms have been implicated.
In vitro studies utilizing human liver microsomes and expressed CYP enzymes have identified CYP2D6 and CYP2C9 as the principal contributors to the formation of (R)-norfluoxetine. Other enzymes, including CYP2C19, CYP2C8, CYP3A4, and CYP3A5, are also known to be involved in the overall metabolism of fluoxetine enantiomers.
The key metabolic reaction is:
(R)-Fluoxetine → (R)-Norfluoxetine + Formaldehyde
This reaction is catalyzed by multiple CYP enzymes, with varying affinities and efficiencies.
Signaling Pathway Diagram
Caption: Metabolic pathway for the formation of (R)-Norfluoxetine.
Quantitative Data: Enzyme Kinetics
The affinity of different CYP isoforms for the formation of (R)-norfluoxetine has been determined in vitro. The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Enzyme | Apparent Km (μM) | Reference |
| CYP2D6 | 1.8 | |
| CYP2C19 | 8.5 | |
| CYP2C9 | 9.7 |
These data indicate that CYP2D6 has the highest affinity for the N-demethylation of (R)-fluoxetine to (R)-norfluoxetine among the tested isoforms.
Experimental Protocols
The following sections describe a generalized protocol for an in vitro experiment to study the metabolism of this compound using human liver microsomes.
Incubation with Human Liver Microsomes
This protocol is designed to assess the rate of metabolite formation in a pool of human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the incubation, such as nortriptyline)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of the substrate by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the this compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transitions from the precursor ion to the product ion for both the analyte and the internal standard are monitored.
Experimental Workflow Diagram
Caption: In vitro metabolism experimental workflow.
Conclusion
The in vitro biotransformation of (R)-fluoxetine to (R)-norfluoxetine is a well-characterized process primarily mediated by CYP2D6 and CYP2C9. While specific studies on this compound are limited, its metabolic pathways are expected to be analogous to the non-deuterated form. The provided experimental protocols offer a robust framework for investigating the in vitro metabolism of this and similar compounds. Understanding the enzymes involved and their kinetics is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. Fluoxetine and norfluoxetine are also known inhibitors of CYP2D6, which can lead to complex drug interactions during chronic administration.
Discovery and significance of norfluoxetine as a fluoxetine metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluoxetine, a cornerstone of antidepressant therapy, undergoes hepatic metabolism to produce its only major active metabolite, norfluoxetine. This document provides a comprehensive technical overview of the discovery, pharmacological significance, and analytical methodologies related to norfluoxetine. Its prolonged half-life and potent serotonin reuptake inhibition significantly contribute to the therapeutic efficacy and pharmacokinetic profile of fluoxetine. Understanding the distinct properties of norfluoxetine is crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as an essential resource for professionals in the field.
Discovery and Initial Characterization
Fluoxetine was first synthesized by scientists at Eli Lilly and Company in 1972.[1] Subsequent metabolic studies of fluoxetine led to the identification of its principal active metabolite, norfluoxetine. The primary metabolic pathway was determined to be N-demethylation of fluoxetine in the liver.
Norfluoxetine was characterized as a potent and selective serotonin reuptake inhibitor (SSRI), similar to its parent compound.[2] This discovery was pivotal, as the pharmacological activity of norfluoxetine contributes significantly to the overall therapeutic effect of fluoxetine.
Pharmacological Significance
The clinical significance of norfluoxetine is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. Its long elimination half-life and potent inhibition of the serotonin transporter (SERT) extend the therapeutic action of fluoxetine and have important implications for clinical practice.
Mechanism of Action
Both fluoxetine and norfluoxetine exert their therapeutic effects by binding to the presynaptic serotonin transporter protein (SERT), inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Stereoselectivity
Both fluoxetine and norfluoxetine are chiral molecules and exist as R- and S-enantiomers. There are significant differences in the pharmacological activity of the norfluoxetine enantiomers. S-norfluoxetine is a substantially more potent inhibitor of serotonin reuptake than R-norfluoxetine.[3] In vivo studies in rats have shown that S-norfluoxetine is significantly more potent in blocking serotonin depletion by p-chloroamphetamine than R-norfluoxetine.[3]
Prolonged Half-Life and Therapeutic Implications
Norfluoxetine has a considerably longer elimination half-life (7 to 15 days) compared to fluoxetine (1 to 4 days).[2] This extended half-life contributes to a prolonged therapeutic effect and a more gradual decline in active substance levels upon discontinuation of the drug, which may reduce the incidence of withdrawal symptoms. However, this long half-life also necessitates a longer washout period when switching to other serotonergic medications to avoid serotonin syndrome.
Inhibition of Cytochrome P450 Enzymes
Norfluoxetine, along with fluoxetine, is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, the same enzyme responsible for its formation. This can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP2D6.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative data for fluoxetine and norfluoxetine, compiled from various studies.
Table 1: Comparative Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine
| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |
| Elimination Half-life (t½) | 1 - 4 days (acute); 4 - 6 days (chronic) | 7 - 15 days | [2] |
| Time to Peak Plasma Concentration (Tmax) | 6 - 8 hours | N/A (metabolite) | [1] |
| Protein Binding | ~94.5% | ~94.5% | [1] |
| Volume of Distribution (Vd) | 12 - 43 L/kg | Not extensively reported | [1] |
| Clearance (CL) | 10 (6.4–25.7) L/h | 0.9 (0.6–1.6) L/h | [4] |
Table 2: Plasma Concentrations of Fluoxetine and Norfluoxetine Enantiomers in Patients on Long-Term Therapy
| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) | Reference(s) |
| S-fluoxetine | 186 | 156 - 223 | [5] |
| R-fluoxetine | 67 | 58 - 77 | [5] |
| S-norfluoxetine | 247 | 212 - 287 | [5] |
| R-norfluoxetine | 118 | 102 - 137 | [5] |
Experimental Protocols
The accurate quantification of fluoxetine and norfluoxetine enantiomers in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Below is a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Enantioselective Quantification of Fluoxetine and Norfluoxetine in Human Plasma by LC-MS/MS
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add an appropriate internal standard solution (e.g., deuterated fluoxetine and norfluoxetine).
-
Add 200 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Chiral Column: Chirobiotic V column or similar vancomycin-based chiral stationary phase.
-
Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate with formic acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
5.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluoxetine: e.g., m/z 310.3 → 148.1
-
Norfluoxetine: e.g., m/z 296.2 → 134.1
-
Internal Standards: Corresponding transitions for the deuterated analogs.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energies for each analyte.
5.1.4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of fluoxetine and norfluoxetine enantiomers into blank plasma.
-
Process these samples alongside the unknown samples to construct a calibration curve and ensure the accuracy and precision of the assay.
Visualizations
Metabolic Pathway of Fluoxetine to Norfluoxetine
Caption: Metabolic conversion of fluoxetine to norfluoxetine via N-demethylation by CYP2D6.
Experimental Workflow for Norfluoxetine Analysis
Caption: Workflow for the analysis of norfluoxetine in plasma samples.
Serotonergic Synapse Signaling Pathway
Caption: Inhibition of serotonin reuptake by norfluoxetine at the serotonergic synapse.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method development using (R)-Norfluoxetine-d5
An LC-MS/MS method for the quantitative analysis of (R)-Norfluoxetine, the active metabolite of the antidepressant fluoxetine, was developed and validated using its deuterated analogue, (R)-Norfluoxetine-d5, as an internal standard. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of (R)-Norfluoxetine in human plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies.
Principle
The method employs a simple protein precipitation technique for sample clean-up, followed by reversed-phase liquid chromatography for the separation of the analyte and internal standard. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. This compound is used as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.
Signaling Pathway of Norfluoxetine
Norfluoxetine, the active metabolite of fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] It primarily acts by blocking the serotonin transporter (SERT) in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
Caption: Mechanism of action of (R)-Norfluoxetine.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of (R)-Norfluoxetine is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample preparation from plasma, LC-MS/MS analysis, and finally, data processing and quantification.
Caption: Experimental workflow for (R)-Norfluoxetine analysis.
Materials and Reagents
-
(R)-Norfluoxetine hydrochloride (≥98% purity)
-
This compound hydrochloride (≥98% purity, ≥99% isotopic purity)[2]
-
Methanol (LC-MS grade)[3]
-
Acetonitrile (LC-MS grade)[3]
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade, Type I)[3]
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Norfluoxetine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Norfluoxetine stock solution with 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation from Plasma/Serum
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To each tube, add 50 µL of the appropriate matrix (drug-free plasma for blank, calibration standards, and QCs; patient plasma for unknowns).
-
For calibration standards and QCs, spike 5 µL of the corresponding working standard solution. For blank and unknown samples, add 5 µL of 50% methanol.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. Add 20 µL of 50% methanol to the blank.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.[4]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Method Validation Experiments
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters include:
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.[6]
-
Linearity: Construct a calibration curve using at least six non-zero concentrations and assess the linearity by linear regression with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥ 0.99.[3]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5][6]
-
Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three QC levels.[6]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that in neat solutions.[6]
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[7]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| (R)-Norfluoxetine | 296.1 | 134.1 | 100 | 30 | 15 |
| This compound | 301.1 | 134.1 | 100 | 30 | 15 |
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 1 - 500 ng/mL | --- |
| Correlation Coefficient (r²) | ≥ 0.99 | --- |
| Accuracy | 85-115% (80-120% for LLOQ) | --- |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | --- |
| Recovery | Consistent and reproducible | --- |
| Matrix Effect | Within acceptable limits | --- |
| Stability | Stable under tested conditions | --- |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of (R)-Norfluoxetine in human plasma using this compound as an internal standard. The method is sensitive, selective, and suitable for high-throughput analysis in a clinical or research setting. The detailed protocols for sample preparation and method validation ensure reliable and accurate results for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. resolian.com [resolian.com]
- 7. japsonline.com [japsonline.com]
Quantitation of Norfluoxetine in Human Plasma using (R)-Norfluoxetine-d5 as an Internal Standard by LC-MS/MS
Application Note AP-LCMS-028
Abstract
This application note details a robust and sensitive method for the quantitative analysis of norfluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (R)-Norfluoxetine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing excellent analyte recovery and reduced matrix effects. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] Due to its long half-life and pharmacological activity, monitoring the concentration of norfluoxetine in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the quantitation of norfluoxetine, utilizing this compound as an internal standard to correct for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering the highest degree of accuracy.
Experimental
Materials and Reagents
-
Norfluoxetine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)
-
Analytical Column: C18, 2.6 µm, 100 x 2.1 mm or similar
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of norfluoxetine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the norfluoxetine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
Analytical Protocol
Sample Preparation
A protein precipitation method is employed for the extraction of norfluoxetine from human plasma.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 100 µL of human plasma to each tube.
-
Spike with 10 µL of the appropriate norfluoxetine working standard solution (for calibrators and QCs) or blank diluent (for blank samples).
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of norfluoxetine and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Acetate + 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Gradient Elution Program
| Time (min) | %B |
| 0.00 | 20 |
| 1.00 | 20 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 20 |
| 5.00 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norfluoxetine | 296.1 | 134.1 |
| This compound | 301.1 | 134.1 |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% Coefficient of Variation (CV) (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal, compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: Workflow for Norfluoxetine Quantitation.
Logical Relationship of Analytical Components
Caption: Analytical Components Relationship.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitation of norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes it amenable for routine analysis in a clinical or research laboratory setting. This method is well-suited for pharmacokinetic assessments and therapeutic drug monitoring of norfluoxetine.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-Norfluoxetine-d5 in Therapeutic Drug Monitoring of Fluoxetine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-Norfluoxetine-d5 is a deuterated stable isotope-labeled internal standard used in the quantitative analysis of norfluoxetine, the primary active metabolite of the antidepressant drug fluoxetine. Its application is critical in therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment efficacy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.[1][2][3][4]
Therapeutic drug monitoring of fluoxetine and its metabolite is essential due to the significant interindividual variability in patient pharmacokinetics, potential drug-drug interactions, and the need to maintain concentrations within the therapeutic window to avoid adverse effects or lack of efficacy.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of fluoxetine and norfluoxetine in biological matrices.[6][7][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of fluoxetine and norfluoxetine in human plasma. These methods commonly employ a deuterated internal standard, such as this compound or a related analogue like Fluoxetine-d5.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fluoxetine | Human Plasma | 0.05 - 20 | 0.05 | [8] |
| Norfluoxetine | Human Plasma | 0.05 - 20 | 0.05 | [8] |
| Fluoxetine | Human Plasma | 0.27 - 22 | 0.27 | [7] |
| Norfluoxetine | Human Plasma | 0.27 - 22 | 0.27 | [7] |
| Fluoxetine | Human Plasma | 10 - 800 | 10 | [10] |
| Norfluoxetine | Human Plasma | 10 - 800 | 10 | [10] |
| Fluoxetine | Dried Blood Spots | 10 - 750 | 10 | [11] |
| Norfluoxetine | Dried Blood Spots | 10 - 750 | 10 | [11] |
| Fluoxetine | Human Plasma | 8 - 200 | 8 | [12] |
| Norfluoxetine | Human Plasma | 8 - 200 | 8 | [12] |
Table 2: Precision and Accuracy of LC-MS/MS Methods
| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias or %Recovery) | Reference |
| Fluoxetine | Human Plasma | < 15 | < 15 | < ± 15 | [8] |
| Norfluoxetine | Human Plasma | < 15 | < 15 | < ± 15 | [8] |
| Fluoxetine | Dried Blood Spots | 3.13 - 9.61 | Not Reported | 97.98 - 110.44 | [11] |
| Norfluoxetine | Dried Blood Spots | 3.54 - 7.99 | Not Reported | 100.25 - 105.8 | [11] |
| Fluoxetine | Human Plasma | 1.7 - 6.7 | 1.9 - 10.2 | 88.4 - 112.2 | [10] |
| Norfluoxetine | Human Plasma | 3.5 - 14.9 | 2.3 - 14.8 | 89.2 - 109.5 | [10] |
Experimental Protocols
The following is a representative protocol for the quantification of fluoxetine and norfluoxetine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[7][8]
Materials and Reagents
-
Fluoxetine hydrochloride reference standard
-
Norfluoxetine hydrochloride reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Thermo Fisher)
-
Analytical column: C18 or Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm)[9]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluoxetine, norfluoxetine, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fluoxetine and norfluoxetine stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).
Sample Preparation (Supported Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Load the sample onto a supported liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5 minutes.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and allow it to elute by gravity for 5 minutes.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.00 min: 30% B
-
3.00 min: 50% B
-
5.00 min: 100% B
-
7.00 min: 100% B
-
7.10 min: 10% B
-
9.50 min: 10% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluoxetine: m/z 310 → 44
-
Norfluoxetine: m/z 296 → 134
-
This compound: m/z 301 → 139 (example, exact mass may vary based on deuteration pattern)
-
Data Analysis
-
Quantify fluoxetine and norfluoxetine by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted (1/x²) linear regression.
Diagrams
Caption: Metabolic pathway of Fluoxetine to Norfluoxetine.
Caption: Experimental workflow for TDM of Fluoxetine.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 40: Therapeutic drug monitoring [clinical-laboratory-diagnostics.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Norfluoxetine-d5 in Environmental Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Norfluoxetine-d5, a deuterated internal standard, in environmental toxicology studies. This document includes detailed protocols for the enantioselective analysis of norfluoxetine in environmental matrices, quantitative data from recent studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its primary active metabolite, norfluoxetine, are frequently detected in aquatic environments due to incomplete removal during wastewater treatment.[1][2][3] Norfluoxetine is also a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different toxicological profiles.[4] The (S)-enantiomer of norfluoxetine is a more potent inhibitor of serotonin uptake than the (R)-enantiomer.[4] Therefore, enantioselective analysis is crucial for accurate environmental risk assessment.
This compound is the deuterium-labeled form of the (R)-enantiomer of norfluoxetine. Due to its chemical similarity to the non-labeled analyte and its distinct mass, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][5] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of (R)-norfluoxetine in complex environmental samples like wastewater.[1][6]
Application: Quantification of (R)-Norfluoxetine in Wastewater
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the enantioselective quantification of norfluoxetine in environmental samples.[1][6][7] This is critical for understanding the environmental fate and potential toxicological effects of the individual enantiomers.
Signaling Pathway of Norfluoxetine
Norfluoxetine, like fluoxetine, exerts its primary pharmacological and toxicological effect by inhibiting the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This disruption of serotonergic signaling can have adverse effects on non-target aquatic organisms.
Mechanism of Norfluoxetine Action.
Quantitative Data
The following tables summarize quantitative data on the concentration of norfluoxetine enantiomers found in wastewater samples from published environmental toxicology studies. The use of deuterated internal standards like this compound is essential for the accuracy of these measurements.
Table 1: Enantiomeric Concentrations of Norfluoxetine in Wastewater[1]
| Analyte | Matrix | Concentration Range (pM) | Concentration Range (ng/L) |
| (R)-Norfluoxetine | Raw Wastewater | 12 - 52 | 3.5 - 16 |
| (S)-Norfluoxetine | Raw Wastewater | 12 - 52 | 3.5 - 16 |
| (R)-Norfluoxetine | Treated Wastewater | 4 - 48 | 1.2 - 15 |
| (S)-Norfluoxetine | Treated Wastewater | 4 - 48 | 1.2 - 15 |
Note: In this particular study, the concentrations of (S)-norfluoxetine were found to be higher than the concentration of (R)-norfluoxetine in both raw and treated wastewater samples.[1]
Table 2: Method Detection and Quantification Limits for Norfluoxetine Enantiomers[6]
| Analyte | Matrix | Method Detection Limit (MDL) (pM) | Method Quantification Limit (MQL) (pM) | MQL (ng/L) |
| Norfluoxetine Enantiomers | Raw Wastewater | - | 12 - 14 | 3.6 - 4.3 |
| Norfluoxetine Enantiomers | Treated Wastewater | - | 3 - 4 | 0.9 - 1.2 |
Experimental Protocols
This section provides a detailed protocol for the enantioselective analysis of norfluoxetine in wastewater, adapted from established methods that utilize deuterated internal standards.[1][6]
Experimental Workflow
Wastewater Analysis Workflow.
Materials and Reagents
-
This compound (Internal Standard)
-
(R)-Norfluoxetine and (S)-Norfluoxetine analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Evolute CX-50 Solid Phase Extraction (SPE) cartridges
-
Wastewater samples
Sample Preparation and Solid Phase Extraction (SPE)
-
Sample Collection: Collect wastewater samples in clean amber glass bottles and store at 4°C until extraction.
-
Fortification: To a 100 mL aliquot of wastewater, add a known concentration of this compound solution in methanol to serve as the internal standard.
-
SPE Cartridge Conditioning: Condition an Evolute CX-50 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the fortified wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the analytes from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: An α₁-acid glycoprotein (AGP) column is effective for the enantioseparation of norfluoxetine.[6]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate adjusted to a specific pH (e.g., pH 4.4).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for (R)-Norfluoxetine, (S)-Norfluoxetine, and this compound in Multiple Reaction Monitoring (MRM) mode.
Table 3: Example LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Chiral AGP, 100 mm x 4.0 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.4) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be optimized for specific instrument |
| (R/S)-Norfluoxetine | e.g., m/z 296 -> 134 |
| This compound | e.g., m/z 301 -> 134 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of (R)- and (S)-norfluoxetine and a constant concentration of the internal standard, this compound.
-
Quantification: Calculate the concentration of each norfluoxetine enantiomer in the environmental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise enantioselective quantification of norfluoxetine in environmental toxicology studies. The detailed protocols and data presented here provide a valuable resource for researchers investigating the environmental fate and effects of this important pharmaceutical metabolite. The ability to distinguish between the (R) and (S) enantiomers is critical for a comprehensive understanding of the environmental risks posed by fluoxetine and its transformation products.
References
- 1. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Norfluoxetine with (R)-Norfluoxetine-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of norfluoxetine from complex biological samples, offering high recovery and clean extracts. The use of a stable isotope-labeled internal standard, such as (R)-Norfluoxetine-d5, is the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for variability in extraction efficiency and matrix effects.
These application notes provide a detailed protocol for the liquid-liquid extraction of norfluoxetine from human plasma, utilizing this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Norfluoxetine hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Isoamyl alcohol (ACS grade)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Purified water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve norfluoxetine hydrochloride and this compound hydrochloride in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary norfluoxetine stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration curve standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Liquid-Liquid Extraction Protocol for Human Plasma
This protocol is a synthesis of established methods for norfluoxetine extraction.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking and Alkalinization:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to each plasma sample, except for the blank.
-
For calibration standards, add the appropriate volume of the norfluoxetine working standard solution. For QC samples, add the corresponding QC spiking solution.
-
Vortex briefly.
-
Add 200 µL of 2 M Sodium Hydroxide (NaOH) solution to each tube to alkalinize the sample.[1]
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (approximately 1 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 0.1% formic acid in water).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The efficiency of a liquid-liquid extraction method is typically evaluated by determining the recovery of the analyte and internal standard. The following tables summarize representative quantitative data for norfluoxetine extraction from biological matrices.
Table 1: Liquid-Liquid Extraction Recovery of Norfluoxetine from Human Plasma
| Analyte | Extraction Solvent | Recovery (%) | Reference |
| Norfluoxetine | n-hexane and isoamyl alcohol | 93 | [2] |
Table 2: Liquid-Liquid Extraction Recovery of Norfluoxetine from Human Urine
| Analyte | Concentration (ng/mL) | Extraction Technique | Recovery (%) | Reference |
| Norfluoxetine | 25 | LLE | 90 - 104 | [3] |
| Norfluoxetine | 50 | LLE | 87 - 109 | [3] |
Visualizations
Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for norfluoxetine from human plasma.
References
Application Notes and Protocols for the GC-MS Analysis of Norfluoxetine using Derivatization and (R)-Norfluoxetine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, due to the polar nature, low volatility, and thermal instability of norfluoxetine, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert norfluoxetine into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of norfluoxetine, with a specific focus on the use of (R)-Norfluoxetine-d5 as a deuterated internal standard for accurate quantification.
Principle of Derivatization
Derivatization in gas chromatography involves chemically modifying the analyte to improve its chromatographic behavior and detection characteristics. For norfluoxetine, which contains a secondary amine group, common derivatization strategies include acylation and silylation. These reactions replace the active hydrogen on the nitrogen atom with a non-polar group, thereby increasing the compound's volatility and thermal stability. The use of a deuterated internal standard, such as this compound, is essential for correcting for variations in sample preparation, derivatization efficiency, and instrument response.[2]
Experimental Workflow
The overall workflow for the GC-MS analysis of norfluoxetine involves sample preparation, derivatization, and instrumental analysis.
Caption: General experimental workflow for norfluoxetine analysis.
Derivatization Techniques and Protocols
Several derivatization reagents can be employed for the GC-MS analysis of norfluoxetine. The choice of reagent depends on the desired sensitivity, selectivity, and the presence of other interfering substances.
Acylation with Pentafluoropropionic Anhydride (PFPA)
Acylation with PFPA is a common and effective method for derivatizing primary and secondary amines like norfluoxetine. The resulting pentafluoropropionyl derivative is highly volatile and electron-capturing, making it suitable for sensitive detection by GC-MS, particularly with electron capture detection (ECD) or in selected ion monitoring (SIM) mode.[3][4]
Protocol:
-
Sample Extraction:
-
To 1 mL of the biological sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
Alkalinize the sample with a suitable base (e.g., 1 M NaOH to pH > 9).
-
Perform liquid-liquid extraction (LLE) with an organic solvent such as n-butyl chloride or a mixture of dichloromethane-isopropanol-ethyl acetate.[3][4][5]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.
-
Acetylation with Acetic Anhydride
Acetylation is another widely used derivatization technique. It is a robust method that improves peak shape and sensitivity.[5]
Protocol:
-
Sample Extraction: Follow the same LLE or solid-phase extraction (SPE) procedure as described for the PFPA method.
-
Derivatization:
Silylation with N-Methyl-bis(trifluoroacetamide) (MBTFA) - Injection Port Derivatization
In-port derivatization offers a rapid and efficient alternative to traditional derivatization methods by performing the reaction directly in the hot GC injector.[1][6] This technique minimizes sample handling and reagent consumption.[6]
Protocol:
-
Sample Extraction:
-
Perform liquid-phase microextraction (LPME) or LLE as previously described.
-
After extraction, the organic phase containing norfluoxetine and the internal standard is collected.
-
-
Injection Port Derivatization:
-
Co-inject a small volume (e.g., 1-2 µL) of the organic extract along with the silylating agent, n-methyl-bis(trifluoroacetamide) (MBTFA), directly into the GC-MS injector port, which is maintained at a high temperature (e.g., 250-280°C).[1][6] The derivatization reaction occurs instantaneously in the heated injector.
-
GC-MS Parameters
The following are typical GC-MS parameters that can be adapted for the analysis of derivatized norfluoxetine. Optimization will be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Selected Ion Monitoring (SIM) Ions:
The choice of ions to monitor will depend on the derivatizing agent used. For PFPA derivatives, characteristic fragment ions would be selected for norfluoxetine and its deuterated internal standard. For instance, ions at m/z 117, 176, and 280 have been reported for norfluoxetine derivatized with PFPA.[3] For this compound, the corresponding ions would be shifted by 5 mass units.
Quantitative Data Summary
The following table summarizes typical quantitative performance data from published methods for norfluoxetine analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Linearity Range (ng/mL) | 10 - 80 | 6 - 125 | [5][7][8] |
| Limit of Detection (LOD) (ng/mL) | 1 - 10 | 1 - 10 | [5][7][8] |
| Limit of Quantification (LOQ) (ng/mL) | 5 - 10 | 5 - 10 | [5][7][8] |
| Recovery (%) | 87 - 109 | 87 - 109 | [5][7] |
Chiral Analysis Considerations
Norfluoxetine exists as a racemic mixture of (R)- and (S)-enantiomers. For stereoselective pharmacokinetic studies, chiral separation is necessary. This can be achieved using a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., HYDRODEX β-6TBDM®).[9][10] In such cases, derivatization is still required prior to injection onto the chiral column. The use of an enantiomerically pure internal standard like this compound is particularly advantageous for the accurate quantification of the (R)-norfluoxetine enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Analysis of fluoxetine and norfluoxetine in human plasma by liquid-phase microextraction and injection port derivatization GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine | Semantic Scholar [semanticscholar.org]
- 8. Marmara Pharmaceutical Journal » Submission » GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine [dergipark.org.tr]
- 9. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Norfluoxetine Analysis Using a Deuterated Standard
Welcome to the technical support center for the analysis of norfluoxetine using a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in norfluoxetine analysis by LC-MS/MS?
A1: The most prevalent interferences in the LC-MS/MS analysis of norfluoxetine include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). Phospholipids are common culprits in plasma samples.
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as norfluoxetine or its internal standard can interfere with the analysis if not chromatographically separated.
-
Metabolite Interferences: Glucuronidated metabolites of fluoxetine and norfluoxetine can potentially interfere with the measurement of the parent compounds.
-
Cross-talk from Deuterated Standard: In some cases, the signal from the analyte can contribute to the signal of the deuterated internal standard, or vice-versa, leading to inaccurate quantification.[1][2][3][4]
Q2: Which deuterated internal standard is recommended for norfluoxetine analysis?
A2: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis. For norfluoxetine, a deuterated analog of norfluoxetine (e.g., norfluoxetine-d5) is ideal as it will have very similar chromatographic behavior and ionization efficiency. However, deuterated fluoxetine (e.g., fluoxetine-d5 or fluoxetine-d6) is also commonly and successfully used for the simultaneous analysis of both fluoxetine and norfluoxetine.[5] It is crucial to use a high-purity deuterated standard to avoid interference from the unlabeled analyte.
Q3: How can I minimize matrix effects in my norfluoxetine assay?
A3: Minimizing matrix effects is crucial for accurate and precise quantification. Key strategies include:
-
Effective Sample Preparation: Employing a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT).[6][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate norfluoxetine from co-eluting matrix components is essential.
-
Use of a Co-eluting Internal Standard: A deuterated internal standard that co-elutes with norfluoxetine can help to compensate for matrix effects.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Symptoms:
-
Broad, tailing, or split peaks for norfluoxetine and/or the internal standard.
-
Shifting retention times between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Check for buffer precipitation. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Poor Sample Preparation | Re-evaluate the sample preparation method to ensure adequate removal of matrix components. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | Evaluate the extent of ion suppression or enhancement using a post-column infusion experiment. Improve sample cleanup by switching from PPT to LLE or SPE. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use of automated sample preparation can improve reproducibility. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard spiking solution. Assess for potential cross-talk between the analyte and the internal standard. |
| Instrument Instability | Check for fluctuations in the LC pressure and MS source conditions. |
Issue 3: Suspected Interference from Other Compounds
Symptoms:
-
Unexpected peaks at or near the retention time of norfluoxetine or its internal standard.
-
Inaccurate quantification in the presence of other medications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isobaric Interference | Review the patient's medication list for drugs with the same nominal mass as norfluoxetine (m/z 296.1). Optimize chromatography to separate the interfering compound. |
| Metabolite Interference | If analyzing urine samples, consider the potential for interference from glucuronide metabolites. An enzymatic hydrolysis step can be incorporated to convert glucuronides to their parent forms. |
| Cross-talk | Analyze a high concentration of the analyte without the internal standard to check for any signal in the internal standard's MRM channel. Similarly, analyze the internal standard alone to check for any signal in the analyte's channel.[1][2][3][4] |
Data Presentation: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High (Significant Ion Suppression) | Simple, fast, and inexpensive. | Provides the least clean extract, prone to significant matrix effects.[6][7][9] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good removal of phospholipids and salts. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Low (Minimal Ion Suppression) | Provides the cleanest extracts, highly selective. | More complex method development, can be more expensive.[6] |
Note: The matrix effect was quantified in wastewater as (1 - (peak area in matrix / peak area in solvent)) * 100%. The values for norfluoxetine-d5 enantiomers ranged from 38-47% after SPE, indicating some ion suppression still present even with a relatively clean extraction method.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
This protocol allows for the qualitative assessment of ion suppression or enhancement across the entire chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Norfluoxetine and deuterated internal standard solutions of known concentrations
-
Blank extracted biological matrix (e.g., plasma, urine)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-connector, introduce a constant flow of a solution containing norfluoxetine and its deuterated standard into the eluent stream from the LC column, just before the mass spectrometer's ion source, via a syringe pump.
-
Inject a blank solvent onto the LC system and acquire data across the entire chromatographic run. This will establish the baseline signal for the infused analytes.
-
Inject an extracted blank matrix sample onto the LC system and acquire data.
-
Compare the chromatogram from the matrix injection to the baseline chromatogram. Any deviation (dip or peak) from the baseline indicates ion suppression or enhancement at that retention time.
Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites in Urine
This protocol is used to cleave glucuronic acid from metabolites, allowing for the measurement of total (free + conjugated) norfluoxetine.
Materials:
-
Urine sample
-
β-glucuronidase enzyme (e.g., from E. coli)
-
Buffer solution (e.g., acetate buffer, pH 5.0)
-
Incubator or water bath
Procedure:
-
To a 1 mL aliquot of urine, add an appropriate volume of buffer solution.
-
Add a sufficient amount of β-glucuronidase enzyme. The amount may need to be optimized based on the enzyme activity.
-
Vortex the sample gently.
-
Incubate the sample at an optimized temperature (e.g., 37-60°C) for a sufficient period (e.g., 1-4 hours or overnight) to ensure complete hydrolysis.[10][11][12]
-
After incubation, proceed with the sample preparation method (e.g., LLE or SPE) as you would for an untreated sample.
Visualizations
Fluoxetine Metabolism and Potential Interferences
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [open.bu.edu]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medprecis.com [medprecis.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijper.org [ijper.org]
- 10. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 11. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for (R)-Norfluoxetine-d5 in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (R)-Norfluoxetine-d5 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is the reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting components from the sample matrix (e.g., proteins, lipids, salts). This phenomenon can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[2][3]
Q2: What are the common causes of ion suppression in biological sample analysis?
A2: Ion suppression is primarily caused by endogenous components of the biological matrix that interfere with the ionization process in the mass spectrometer's ion source. Key culprits include phospholipids, salts, and proteins.[4] Exogenous substances, such as polymers leached from plastic labware, can also contribute.[2] The competition for charge, changes in droplet surface tension, and co-precipitation of the analyte with non-volatile matrix components are proposed mechanisms of ion suppression.[2][5]
Q3: How can I detect ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted biological sample. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[1] Another approach is to compare the peak area of this compound in a spiked matrix sample to that of a neat solution at the same concentration; a lower response in the matrix indicates suppression.[2]
Q4: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A4: Effective sample preparation is a critical step in reducing ion suppression by removing interfering matrix components.[2] The most common techniques are:
-
Solid-Phase Extraction (SPE): Often considered highly effective as it selectively extracts the analyte while removing a significant portion of matrix interferences. Automated SPE systems can also improve reproducibility.[6]
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2][7]
-
Protein Precipitation (PPT): A simpler but generally less clean method. While it removes the majority of proteins, it can leave behind other interfering substances like phospholipids.[2][4]
The choice of technique will depend on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Q5: Can chromatographic conditions be optimized to reduce ion suppression?
A5: Yes, optimizing the chromatographic separation is a key strategy.[2] The goal is to chromatographically resolve this compound from the co-eluting matrix components that cause suppression.[1] This can be achieved by:
-
Adjusting the mobile phase composition and gradient profile.
-
Changing the analytical column to one with a different stationary phase chemistry (e.g., C18, biphenyl) to alter selectivity.[4]
-
Modifying the flow rate.[5]
Q6: How does the use of a deuterated internal standard like this compound help?
A6: A stable isotope-labeled internal standard (SIL-IS), such as this compound itself or a related deuterated compound like Fluoxetine-d5, is the best way to compensate for ion suppression.[8] Since the SIL-IS is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Problem: Low or inconsistent this compound signal intensity.
This guide provides a systematic approach to troubleshooting and resolving issues related to ion suppression.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Addressing poor recovery of (R)-Norfluoxetine-d5 during sample preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the recovery of (R)-Norfluoxetine-d5 during sample preparation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My recovery for this compound is unexpectedly low. Where should I begin troubleshooting?
A1: Low recovery is a common issue in sample preparation.[1] A systematic approach is crucial to identify the source of analyte loss. First, verify that the analytical system (e.g., LC-MS) is functioning correctly by injecting a known standard to check for instrument response and carryover.[2] If the instrument is performing as expected, each step of your sample preparation protocol must be evaluated.[2] It's recommended to collect and analyze fractions from each stage (e.g., the sample flow-through after loading, wash solutions, and final elution) to pinpoint where the this compound is being lost.[3]
Solid-Phase Extraction (SPE) Troubleshooting
Q2: How does sample pH affect the SPE recovery of this compound?
A2: pH is a critical parameter for retaining ionizable compounds like this compound, which contains a primary amine group.[4] The retention mechanism of your chosen SPE sorbent dictates the optimal pH.
-
Reversed-Phase (e.g., C8, C18): For retention, the analyte should be in its neutral, less polar form. The primary amine on norfluoxetine is basic (pKa ≈ 10-11). Therefore, the sample pH should be adjusted to be at least 2 pH units above its pKa (e.g., pH > 12) to suppress ionization and promote hydrophobic retention.
-
Cation Exchange (e.g., SCX): This method relies on electrostatic interaction. The analyte needs to be positively charged. Therefore, the sample pH should be adjusted to be at least 2 pH units below the analyte's pKa (e.g., pH < 8) to ensure the amine group is protonated (-NH3+).[5]
Q3: My analyte is not retaining on the reversed-phase SPE column. What could be the cause?
A3: If this compound is breaking through during sample loading on a reversed-phase column, consider these factors:
-
Incorrect Sample pH: As mentioned in Q2, if the sample pH is acidic or neutral, the analyte will be charged (ionized) and too polar to be retained by the nonpolar sorbent.[4]
-
Improper Cartridge Conditioning: The sorbent bed must be properly wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. Failure to do so can lead to poor interaction between the analyte and the sorbent.[6]
-
Sample Loading Flow Rate is Too High: A high flow rate reduces the contact time between the analyte and the sorbent, preventing effective retention.[6] Try reducing the flow rate to allow for proper equilibrium.[7]
-
Sorbent Choice: If the analyte is too polar for the chosen sorbent even in its neutral form, consider a more polar reversed-phase sorbent or a mixed-mode polymer-based sorbent.[7]
Q4: The analyte is retained on my cation-exchange column but won't elute. How can I improve elution?
A4: Incomplete elution from an ion-exchange sorbent means the electrostatic interaction between the analyte and the sorbent has not been sufficiently disrupted.[7] To elute the positively charged this compound, you must either neutralize the analyte or disrupt the ionic bond.
-
Increase Elution Solvent pH: Use an elution solvent with a pH at least 2 units above the analyte's pKa (e.g., pH > 12). This neutralizes the amine group, breaking the ionic bond and allowing the analyte to elute. A common strategy is to use a volatile base like ammonium hydroxide in an organic solvent (e.g., 2-5% NH4OH in methanol).[8]
-
Increase Ionic Strength: While less common for this application, using a high concentration of a competing cation in the elution solvent can also displace the analyte.
-
Insufficient Elution Volume: You may not be using enough solvent to fully desorb the analyte from the sorbent. Try increasing the elution volume in increments.[7]
Liquid-Liquid Extraction (LLE) Troubleshooting
Q5: I am getting a persistent emulsion during the LLE of plasma samples. How can I prevent or break it?
A5: Emulsion formation is a frequent problem in LLE, often caused by high concentrations of lipids or proteins in the sample matrix.[9]
-
Prevention: The best approach is to prevent the emulsion from forming. Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction tube. This increases the surface area for extraction without the high energy that creates emulsions.[9]
-
Disruption: If an emulsion has already formed, several techniques can be used to break it:
-
Salting Out: Add a small amount of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, forcing the organic and aqueous layers to separate.[9][10]
-
Centrifugation: Spinning the sample at high speed can help compact the emulsion layer and force the phases apart.
-
pH Adjustment: Changing the pH can alter the charge of interfering compounds, potentially breaking the emulsion.
-
Q6: What is the optimal pH and solvent choice for extracting this compound with LLE?
A6: For efficient partitioning into an organic solvent, this compound must be in its un-ionized (neutral) form.[10]
-
Optimal pH: Since norfluoxetine is a basic compound (pKa ≈ 10-11), the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa. A pH of 12 or higher is recommended to ensure the analyte is fully deprotonated and will preferentially move into the organic phase.[10]
-
Solvent Choice: The choice of organic solvent depends on the polarity of the analyte and the sample matrix. A solvent that is immiscible with water is required. For norfluoxetine, moderately polar water-immiscible solvents are often effective. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like hexane/isoamyl alcohol. The ideal solvent will provide high recovery for the analyte while minimizing the extraction of interfering matrix components.[11]
Data & Protocols
Analyte Properties
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₁D₅F₃NO | [12] |
| Form | Typically supplied as a hydrochloride salt. | [12][13] |
| Key Functional Group | Primary Amine (Basic) | [14] |
| Predicted pKa | ~10-11 (for the amine group) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [12] |
| Intended Use | Internal standard for quantification of norfluoxetine by GC- or LC-MS. |[12] |
Illustrative Recovery Data
Table 2: Example SPE Recovery of a Basic Analyte like Norfluoxetine under Different Loading pH Conditions
| SPE Sorbent Type | Sample Loading pH | Expected Analyte Charge | Expected Retention | Expected Recovery |
| Reversed-Phase (C18) | 3.0 | Positive (+) | Poor | Low (<20%) |
| Reversed-Phase (C18) | 7.0 | Positive (+) | Poor | Low (<30%) |
| Reversed-Phase (C18) | 12.0 | Neutral (0) | Excellent | High (>90%) |
| Cation-Exchange (SCX) | 12.0 | Neutral (0) | Poor | Low (<10%) |
| Cation-Exchange (SCX) | 7.0 | Positive (+) | Excellent | High (>90%) |
| Cation-Exchange (SCX) | 3.0 | Positive (+) | Excellent | High (>90%) |
Note: This table contains illustrative data based on chemical principles to demonstrate the critical effect of pH on recovery for different SPE mechanisms.
Experimental Protocols
Protocol 1: Systematic Method Development for SPE
-
Sorbent Selection: Choose a sorbent based on analyte properties. For this compound, both reversed-phase (C18) and strong cation-exchange (SCX) are viable options.
-
Conditioning: Wet the sorbent with 1-3 mL of methanol or acetonitrile. Do not let the sorbent dry.
-
Equilibration: Flush the sorbent with 1-3 mL of water or buffer. The pH of the buffer should match the pH chosen for sample loading. Do not let the sorbent dry.
-
Sample Loading Optimization:
-
Prepare aliquots of your sample matrix spiked with this compound.
-
Adjust the pH of the aliquots. For C18, test pH 11, 12, and 13. For SCX, test pH 4, 6, and 7.5.
-
Load the samples onto conditioned and equilibrated cartridges at a low flow rate (~1-2 mL/min).[15]
-
Collect the flow-through for each pH condition.
-
-
Wash Step Optimization:
-
Wash the cartridge with a solvent designed to remove interferences without eluting the analyte.
-
For C18 (at high pH), a weak wash could be water or a low percentage of organic solvent (e.g., 5% methanol).
-
For SCX (at low pH), a weak wash could be an acidic buffer followed by a nonpolar organic solvent like methanol.
-
Collect the wash eluate.
-
-
Elution Step Optimization:
-
Elute the analyte with a strong solvent.
-
For C18, use a high percentage of organic solvent (e.g., methanol or acetonitrile), potentially with a small amount of acid or base to ensure solubility.
-
For SCX, use an organic solvent containing a base to neutralize the analyte (e.g., 5% ammonium hydroxide in methanol).[8]
-
Collect the final eluate.
-
-
Analysis: Analyze the flow-through, wash, and final eluate fractions to determine where the analyte is and calculate the recovery for each condition.
Protocol 2: Systematic Method Development for LLE
-
Solvent Selection: Select 3-4 water-immiscible organic solvents with varying polarities (e.g., Hexane, Dichloromethane, Ethyl Acetate, MTBE).
-
pH Optimization:
-
Prepare aliquots of your aqueous sample matrix spiked with this compound.
-
Adjust the pH of the aliquots to 11, 12, and 13 using a suitable base (e.g., NaOH).
-
-
Extraction Procedure:
-
For each pH condition, perform an extraction with each of the selected solvents. Use a consistent solvent-to-sample ratio, for example, 5:1.[10]
-
To minimize emulsion, gently invert the tubes for 2-5 minutes rather than vortexing.
-
If an emulsion forms, centrifuge all samples at 2000-4000 x g for 10 minutes.
-
-
Phase Separation: Carefully collect the organic layer from each sample.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase).
-
Analysis: Analyze the reconstituted samples to determine the recovery for each pH-solvent combination.
References
- 1. hawach.com [hawach.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromacademy.com [chromacademy.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. specartridge.com [specartridge.com]
- 7. welch-us.com [welch-us.com]
- 8. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Norfluoxetine-d5 Hydrochloride | TargetMol [targetmol.com]
- 14. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. promochrom.com [promochrom.com]
Calibration curve issues with (R)-Norfluoxetine-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the (R)-Norfluoxetine-d5 internal standard in analytical assays.
Troubleshooting Guides
This section addresses specific problems that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for Norfluoxetine using this compound as an internal standard is non-linear, especially at higher concentrations. What are the possible causes and how can I fix this?
Answer: Non-linearity in calibration curves, particularly when using a stable isotope-labeled internal standard, is a common issue in LC-MS/MS analysis. The primary causes can be systematically investigated.
Potential Causes and Solutions:
| Cause | Description | Recommended Solution |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response. This is a frequent cause of non-linearity when the analyte signal is very high.[1][2] | - Reduce Analyte Concentration: Dilute the higher concentration standards and any samples that are expected to be in the high concentration range.[3][4] - Optimize MS Parameters: Adjust detector gain or use a less intense precursor-to-product ion transition for the analyte at higher concentrations.[2] - Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, a quadratic regression (1/x or 1/x² weighting) can be applied. However, this should be used with caution and properly validated.[1][4] |
| Inappropriate Internal Standard Concentration | If the concentration of this compound is significantly lower than the high-concentration calibration standards, the analyte-to-internal standard ratio can become very large, leading to non-linearity.[4] | - Increase Internal Standard Concentration: The concentration of the internal standard should ideally be in the mid-range of the calibration curve concentrations.[5] - Prepare Separate IS Concentrations: For very wide calibration ranges, consider preparing two different internal standard concentrations: one for the low-end and another for the high-end of the curve. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte and internal standard differently, even with a deuterated standard. This can occur if there is a slight chromatographic separation between the analyte and the internal standard.[6][7] | - Improve Chromatographic Separation: Optimize the LC method to better separate Norfluoxetine and this compound from matrix interferences. - Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples (e.g., plasma, urine) to ensure that the standards and samples experience similar matrix effects.[8] |
| Isotopic Contribution | At very high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, leading to an inaccurate response ratio.[4] | - Check Isotopic Overlap: Analyze a high concentration standard of the analyte without the internal standard to check for any signal in the internal standard's mass transition. If significant, a mathematical correction may be necessary, or the upper limit of quantification (ULOQ) may need to be lowered. |
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Poor Precision and Accuracy at the Lower Limit of Quantification (LLOQ)
Question: My assay shows good performance at mid and high concentrations, but the precision and accuracy are poor for my LLOQ samples. What could be the cause?
Answer: Poor performance at the LLOQ is often related to low signal-to-noise, variability in sample preparation, or matrix effects that are more pronounced at low concentrations.
Potential Causes and Solutions:
| Cause | Description | Recommended Solution |
| Low Signal-to-Noise Ratio | At the LLOQ, the analyte signal is low and can be difficult to distinguish from background noise, leading to integration variability. | - Optimize MS Parameters: Increase the sensitivity of the mass spectrometer by adjusting parameters such as collision energy and dwell time. - Improve Sample Clean-up: A more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) can reduce background noise. |
| Adsorption | Norfluoxetine may adsorb to plasticware (e.g., pipette tips, vials) during sample preparation, leading to variable and significant losses at low concentrations.[3] | - Use Low-Binding Consumables: Employ silanized or low-retention plasticware. - Modify Sample pH: Adjust the pH of the sample and reconstitution solvent to minimize adsorption. |
| Matrix Effects | Ion suppression can have a more significant relative impact on a low-level analyte signal compared to a high-level signal. | - Matrix-Matched LLOQ: Ensure the LLOQ is prepared in the same biological matrix as the unknown samples. - Evaluate Different Matrices: If ion suppression is severe, investigate alternative matrices for dilution or standard preparation.[7] |
Frequently Asked Questions (FAQs)
Q1: Why use a deuterated internal standard like this compound?
A1: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS analysis.[9] They are chemically and physically very similar to the analyte, meaning they behave almost identically during sample extraction, chromatography, and ionization.[10] This allows them to effectively compensate for variations in sample preparation and matrix effects.[11]
Q2: Can this compound be used to quantify both (R)- and (S)-Norfluoxetine?
A2: Yes, in non-chiral chromatography, this compound will co-elute with both (R)- and (S)-Norfluoxetine and can be used to quantify the total Norfluoxetine concentration. For enantioselective quantification, where (R)- and (S)-Norfluoxetine are separated chromatographically, this compound will co-elute with (R)-Norfluoxetine and serve as its ideal internal standard. A different deuterated standard, (S)-Norfluoxetine-d5, would be ideal for quantifying (S)-Norfluoxetine in a chiral separation.
Q3: What are typical acceptance criteria for a calibration curve using this compound?
A3: Based on various validated methods for Norfluoxetine, typical acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99[11] |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ).[12] |
| Precision (CV%) of Calibrators | < 15% (< 20% for LLOQ).[12] |
| Number of Calibrators | A minimum of 6-8 non-zero calibrators are recommended to adequately define the curve. |
Q4: How should I handle a sample that is above the upper limit of quantification (ULOQ)?
A4: Samples with concentrations above the ULOQ should not be extrapolated from the calibration curve.[3] The correct procedure is to dilute the sample with the same blank matrix used for the calibration standards. The dilution should be performed before the addition of the internal standard to ensure the analyte-to-internal standard ratio falls within the calibrated range.[3] The final calculated concentration is then multiplied by the dilution factor.
Experimental Protocol Example
This section provides a general protocol for the quantification of Norfluoxetine in human plasma using this compound. This protocol should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents
-
Norfluoxetine and this compound analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
2. Preparation of Standards and Internal Standard
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Norfluoxetine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Norfluoxetine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (50 ng/mL).
-
Vortex and add 200 µL of 4% phosphoric acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[12] |
| Mobile Phase A | 0.1% Formic acid in water[12] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[12] |
| Gradient | Start at 20% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Norfluoxetine: m/z 296.2 → 134.3[13][14] This compound: m/z 301.2 → 139.3[14] |
Experimental Workflow Diagram
Caption: General experimental workflow for Norfluoxetine analysis.
Norfluoxetine Metabolic Pathway
Caption: Simplified metabolic conversion of Fluoxetine to Norfluoxetine.
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. uknml.com [uknml.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. forensicresources.org [forensicresources.org]
- 12. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Enhancing sensitivity for low-level detection of norfluoxetine with (R)-Norfluoxetine-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (R)-Norfluoxetine-d5 to enhance the sensitivity of low-level norfluoxetine detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound essential for sensitive norfluoxetine detection?
Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is critical for accurate and precise quantification at low levels.[1] A SIL-IS is chemically identical to the analyte (norfluoxetine) but has a different mass due to the deuterium atoms. It co-elutes with the analyte and experiences similar effects during sample preparation and ionization.[2][3] This allows it to compensate for:
-
Variability in Sample Extraction: It corrects for analyte loss during sample preparation steps like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[2][4]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[3][4][5] The SIL-IS experiences the same matrix effects, allowing the analyte/IS peak area ratio to remain constant, thus improving accuracy.[3][5]
-
Instrument Variability: It corrects for minor fluctuations in injection volume and mass spectrometer performance.
Q2: What are the primary causes of matrix effects in norfluoxetine analysis from plasma?
Matrix effects are a common issue in bioanalysis, primarily caused by co-eluting endogenous compounds from the sample matrix that interfere with the ionization of the target analyte.[3][4][6] For norfluoxetine analysis in plasma, the main culprits are phospholipids, salts, and endogenous metabolites. These compounds can compete with norfluoxetine for ionization in the MS source, typically leading to ion suppression (a weaker signal).[4][6] Effective sample cleanup is the best strategy to mitigate these effects.[4]
Q3: What are the expected MRM transitions for norfluoxetine and this compound?
For analysis using positive electrospray ionization (ESI+), the primary transition involves the precursor ion ([M+H]+) and a stable product ion. Based on published methods, typical transitions are:
-
Norfluoxetine: Precursor ion (m/z) 296.1 → Product ion (m/z) 134.1.[7][8][9]
-
This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 139.1 (Note: The exact m/z will depend on the deuteration pattern, but a +5 Da shift is expected).
It is always recommended to optimize these transitions on your specific instrument.
Q4: Which sample preparation technique offers the best recovery and sensitivity?
The choice of sample preparation technique depends on the required sensitivity, sample volume, and throughput.
-
Supported Liquid Extraction (SLE): Offers high recovery and clean extracts, making it an excellent choice for achieving low detection limits.[7]
-
Solid-Phase Extraction (SPE): Provides very clean extracts and can be automated, making it suitable for high-throughput analysis.[2][10]
-
Liquid-Liquid Extraction (LLE): A classic and effective method, though it can be more labor-intensive.[10][11]
-
Protein Precipitation (PP): The simplest and fastest method, but it results in the least clean extract and may lead to more significant matrix effects.[4][12]
For the most sensitive, low-level detection, SLE or SPE are generally preferred over PP.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the low-level detection of norfluoxetine.
Problem 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, or Splitting)
| Probable Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. Ensure the injected mass is within the column's linear capacity.[13] |
| Injection Solvent Mismatch | The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase composition to ensure proper peak focusing on the column head.[13][14] |
| Column Contamination or Degradation | Implement a column flushing procedure with a strong solvent. If performance does not improve, the column may be degraded and require replacement. Using a guard column can extend the analytical column's life.[13] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[14] |
Problem 2: Low or No Signal for Norfluoxetine and/or this compound
| Probable Cause | Recommended Solution |
| Incorrect MS Source Parameters | Confirm that source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for norfluoxetine.[15] Ensure the instrument is in the correct ionization mode (ESI+). |
| Improper MRM Transitions | Infuse a standard solution of norfluoxetine and this compound directly into the mass spectrometer to confirm the correct precursor and product ions and optimize collision energy. |
| Sample Preparation Failure | Verify the pH of solutions used during extraction to ensure norfluoxetine is in the correct charge state for efficient extraction. Check the recovery by spiking a known amount of analyte into a blank matrix and processing it. |
| Instrument Contamination | A contaminated ion source or transfer capillary can lead to weak signal intensity.[6] Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
Problem 3: High Signal Variability Between Injections (Poor Precision)
| Probable Cause | Recommended Solution |
| Severe Matrix Effects | Inconsistent ion suppression or enhancement is a primary cause of variability.[4][6] Improve the sample cleanup method (e.g., switch from protein precipitation to SPE or SLE) to better remove interfering matrix components.[4] |
| Inconsistent Sample Extraction | Ensure precise and consistent execution of all sample preparation steps (pipetting, vortexing, evaporation). Automation can help reduce variability. |
| Autosampler/Injector Issues | Check for air bubbles in the syringe or sample loop. Perform an injector wash or needle wash between samples to prevent carryover.[6] |
| Internal Standard Degradation | Ensure the this compound stock and working solutions are stored properly and have not expired. Prepare fresh working solutions regularly. |
Experimental Protocols & Data
Detailed Experimental Protocol: Norfluoxetine in Human Plasma
This protocol is a composite based on validated LC-MS/MS methods.[7][8][15]
1. Sample Preparation: Supported Liquid Extraction (SLE) [7]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).
-
Add 100 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Load the supernatant onto an SLE cartridge and wait 5 minutes for it to absorb.
-
Elute the analytes by applying 1 mL of methyl tert-butyl ether (MTBE) and collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[15] Vortex and transfer to an autosampler vial.
2. LC-MS/MS Analysis
-
Inject 10-20 µL of the reconstituted sample into the LC-MS/MS system.[15]
Data Tables
Table 1: Example LC-MS/MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18 or Polar-RP (e.g., 50 x 2.1 mm, <3 µm)[7][15] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate + 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[15] |
| Gradient | Isocratic or fast gradient depending on required separation |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[7][15] |
| Capillary Voltage | 0.8 - 3.0 kV[15] |
| Desolvation Temp. | 500 °C[15] |
| Desolvation Gas Flow | 1000 L/hr[15] |
Table 2: MRM Transitions & Example Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) |
|---|---|---|---|---|---|
| Norfluoxetine | 296.1 | 134.1[7][8] | 0.05 - 20[7] | 0.05 - 0.5[7][8] | < 15%[7] |
| This compound (IS) | 301.1 | 139.1 | N/A | N/A | N/A |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 3. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. zefsci.com [zefsci.com]
- 7. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. agilent.com [agilent.com]
- 15. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chiral separation of norfluoxetine enantiomers
Welcome to the technical support center for the chiral separation of norfluoxetine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good chiral separation of norfluoxetine enantiomers?
A1: The primary challenges in the chiral separation of norfluoxetine enantiomers often revolve around achieving adequate resolution between the four analytes (R-norfluoxetine, S-norfluoxetine, R-fluoxetine, and S-fluoxetine), managing matrix effects from biological samples, and overcoming issues of poor peak shape and long run times.[1][2] Some methods may also require a derivatization step to improve separation, which can add complexity to the workflow.[3][4][5]
Q2: Which type of chiral stationary phase (CSP) is most effective for norfluoxetine enantiomer separation?
A2: Polysaccharide-based and cyclodextrin-based CSPs are commonly and successfully used for the chiral separation of fluoxetine and norfluoxetine enantiomers.[1][6] Cellulose-based columns like Chiralcel OD-H and Chiralcel OD-R, as well as amylose-based columns such as Chiralpak AD-H, have demonstrated effective separation.[1][6] Vancomycin-based chiral stationary phases (e.g., Chirobiotic V) have also been shown to be effective, particularly in reversed-phase mode.[1] The choice of CSP will ultimately depend on the specific analytical method (HPLC, GC) and the desired separation conditions.
Q3: Is derivatization necessary for the chiral separation of norfluoxetine enantiomers?
A3: Not always. While some methods, particularly in gas chromatography (GC) and older high-performance liquid chromatography (HPLC) techniques, utilize chiral derivatizing agents like (S)-(-)-N-trifluoroacetylprolyl chloride or R-1-(1-napthyl)ethyl isocyanate to form diastereomers that are more easily separated on an achiral column, modern HPLC methods with advanced chiral stationary phases can often achieve direct separation without derivatization.[3][4][5] Direct methods are generally preferred as they are less laborious and time-consuming.[1]
Q4: How can I improve poor peak resolution?
A4: To improve poor peak resolution, consider the following adjustments:
-
Optimize the mobile phase: Modifying the mobile phase composition, such as the ratio of organic modifier to aqueous buffer, the type of organic modifier (e.g., isopropanol vs. ethanol), and the concentration and pH of the buffer, can significantly impact selectivity and resolution.[1][7]
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[8]
-
Change the column temperature: Temperature can affect the interactions between the analytes and the chiral stationary phase. Experimenting with different column temperatures may enhance separation.[8][9]
-
Select a different chiral stationary phase: If optimization of the mobile phase and other parameters is insufficient, a different CSP with a different chiral selector may provide the necessary selectivity.[6]
Q5: What are the common detection methods for norfluoxetine enantiomers?
A5: The most common detection methods are fluorescence detection and mass spectrometry (MS).[1][2] Fluorescence detection offers high sensitivity and is widely used in HPLC methods.[4][10] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high selectivity and sensitivity and are particularly useful for analyzing complex biological matrices.[2][11] Ultraviolet (UV) detection is also used, though it may be less sensitive than fluorescence or MS.[12][13]
Troubleshooting Guides
Issue 1: Poor or No Separation of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Consult literature for CSPs known to be effective for norfluoxetine. Polysaccharide (cellulose, amylose) and cyclodextrin-based columns are common choices.[6] |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. Adjust the percentage of organic modifier, try different organic modifiers (e.g., ethanol, isopropanol), and alter the buffer concentration and pH.[1][7] |
| Incorrect Flow Rate | Reduce the flow rate to increase the interaction time between the analytes and the CSP, which can improve resolution.[8] |
| Inadequate Column Temperature | Optimize the column temperature. Both increasing and decreasing the temperature can affect chiral recognition.[9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Stationary Phase | Add a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to block active sites on the silica support that can cause peak tailing for basic compounds like norfluoxetine.[6][7] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic or basic pH can improve peak shape depending on the column chemistry. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Issue 3: Low Sensitivity or Inconsistent Results
| Possible Cause | Troubleshooting Step | | Suboptimal Detector Settings | Optimize detector parameters. For fluorescence, ensure the excitation and emission wavelengths are optimal for the derivatized or native analyte. For MS, optimize ionization source parameters and select appropriate ion transitions.[2][4] | | Inefficient Sample Extraction from Matrix | For biological samples, optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery and remove interfering substances.[10][12] | | Analyte Instability | Ensure proper sample handling and storage conditions to prevent degradation of norfluoxetine enantiomers. | | Inconsistent Injection Volume | Check the autosampler for proper function and ensure there are no air bubbles in the sample loop. |
Data Presentation
Table 1: HPLC Methods for Chiral Separation of Norfluoxetine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Chiralcel OD-R | Potassium hexafluorophosphate 7.5mM and sodium phosphate 0.25M solution, pH 3.0, and acetonitrile (75:25, v/v) | 1.0 | Fluorescence (Ex/Em 230/290 nm) | [10] |
| Chiralcel ODR | Potassium hexafluorophosphate/acetonitrile | Not Specified | UV (2.. nm) | [12] |
| Chirobiotic V | EtOH/aqueous ammonium acetate buffer (92.5/7.5, v/v) at pH 6.8 | Not Specified | Fluorescence | [1] |
| Acetylated β-cyclodextrin | Methanol/0.3% triethylamine buffer, pH 5.6 (30:70) | 1.0 | UV (214 nm) | [14] |
| CHIRALPAK® IK | Hexane-EtOH-DEA (95-5-0.1) or Hexane-IPA-DEA (90-10-0.1) | 1.0 | UV (270 nm) | [7] |
| Cyclobond I 2000 DM | Methanol/0.2% triethylamine acetic acid (TEAA) (25/75, v/v; pH 3.8) | Not Specified | Not Specified | [6] |
Table 2: GC Methods for Chiral Separation of Norfluoxetine Enantiomers
| Chiral Column | Derivatizing Agent | Detection | Reference |
| HYDRODEX β-6TBDM® | None (Direct) | Mass Spectrometry (MS) | [2] |
| Not Specified | (S)-(-)-N-trifluoroacetylprolyl chloride | Electron-Capture Detection (ECD) | [5] |
Experimental Protocols
Detailed Methodology: HPLC Separation on a Polysaccharide-Based CSP
This protocol is a synthesized example based on common practices for separating norfluoxetine enantiomers using a Chiralpak or Chiralcel column.[6][7]
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm).[7]
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane:Ethanol:Diethylamine (95:5:0.1 v/v/v). All solvents should be HPLC grade. Degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Dissolve the racemic norfluoxetine standard in the mobile phase to a final concentration of 1 mg/mL.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analytes and minimize matrix effects.[12] The final extract should be evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the norfluoxetine enantiomers.
-
Calculate the resolution between the enantiomeric peaks to assess the quality of the separation.
-
Detailed Methodology: GC-MS Separation
This protocol is based on a direct injection method using a cyclodextrin-based chiral GC column.[2]
-
System Preparation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HYDRODEX β-6TBDM® (50 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the biological fluid (e.g., plasma, urine) using chloroform.[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC injection.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: Programmed to ensure efficient volatilization without degradation.
-
Oven Temperature Program: A gradient temperature program is typically used to achieve separation. For example, an initial temperature hold followed by a ramp to a final temperature.
-
MS Detection: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for norfluoxetine enantiomers (e.g., m/z 134).[2]
-
-
Data Analysis:
-
Identify the enantiomer peaks based on their retention times.
-
Quantify the enantiomers using a calibration curve prepared with known concentrations of the standards.
-
Visualizations
Caption: General experimental workflow for the chiral separation of norfluoxetine enantiomers.
Caption: Troubleshooting logic for improving poor peak resolution in chiral separations.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The stereospecific determination of fluoxetine and norfluoxetine enantiomers in human plasma by high-pressure liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of fluoxetine and norfluoxetine enantiomers in biological samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of fluoxetine and norfluoxetine enantiomers in human plasma by polypyrrole-coated capillary in-tube solid-phase microextraction coupled with liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography [iris.unime.it]
- 13. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Best practices for storage and handling of (R)-Norfluoxetine-d5 solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of (R)-Norfluoxetine-d5 solutions. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its solutions?
This compound as a solid should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures from suppliers generally advise storing the solid at -20°C for long-term stability, with some indicating stability for up to 4 years at this temperature.[1][2]
For solutions, storage recommendations vary based on the solvent and desired storage duration. General guidelines are provided in the table below.
Q2: What solvents are suitable for dissolving this compound?
This compound is reported to be slightly soluble in DMSO and chloroform.[1][3] For creating stock solutions, newly opened, anhydrous DMSO is recommended to avoid solubility issues.[4]
Q3: How should I prepare stock and working solutions of this compound?
A detailed protocol for preparing stock and working solutions is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, anhydrous solvents and to minimize exposure to light and moisture during preparation.
Q4: Is this compound light-sensitive?
Yes, it is recommended to protect this compound from light.[5][6] Both the solid compound and its solutions should be stored in amber vials or containers wrapped in aluminum foil.
Q5: What is the primary application of this compound?
This compound is intended for use as an internal standard for the quantification of norfluoxetine by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Data Presentation: Storage Stability of this compound Solutions
The following table summarizes the recommended storage conditions and stability for this compound solutions based on available data. It is important to note that stability can be solvent and concentration-dependent.
| Storage Temperature | Solvent | Recommended Duration | Key Considerations |
| -80°C | DMSO | Up to 6 months[4] - 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | DMSO | Up to 1 month[4] | Sealed storage, away from moisture and light.[4] |
| Room Temperature | Various | Not Recommended | Significant degradation may occur. |
Note: The stability of the non-deuterated form, fluoxetine, has been shown to be good at -20°C and 5°C, but it is unstable at room temperature.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound solid
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
High-purity, anhydrous Methanol or Acetonitrile
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance in a controlled environment.
-
Stock Solution Preparation (in DMSO):
-
Dissolve the weighed solid in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly if necessary to ensure complete dissolution. Use of newly opened DMSO is recommended.[4]
-
-
Aliquoting and Storage of Stock Solution:
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to achieve the final working concentration.
-
-
Storage of Working Solution:
-
Store working solutions at 2-8°C for short-term use (e.g., during a single analytical run). Discard any unused working solution at the end of the day to ensure accuracy.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Solution | - Solvent is not anhydrous.- Solution has been stored improperly (e.g., repeated freeze-thaw cycles).- Low solubility in the chosen solvent. | - Use fresh, high-purity, anhydrous solvents.- Aliquot stock solutions to avoid freeze-thaw cycles.[4]- Consider a different solvent system or gentle warming. |
| Inconsistent Analytical Results | - Degradation of the standard solution.- Inaccurate pipetting or dilution.- Adsorption of the compound to container surfaces. | - Prepare fresh working solutions daily.- Verify the calibration of pipettes and balances.- Use silanized glass vials or polypropylene tubes. |
| Appearance of Unexpected Peaks in Chromatogram | - Contamination of the solvent or glassware.- Degradation of this compound. | - Use high-purity solvents and thoroughly clean all glassware.- Store solutions under recommended conditions and check for signs of degradation. |
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Validation & Comparative
A Researcher's Guide to Internal Standard Selection: Cross-Validation of (R)-Norfluoxetine-d5
In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in complex matrices such as plasma or urine. This guide provides a comprehensive comparison of (R)-Norfluoxetine-d5 as an internal standard and outlines the experimental framework for its cross-validation against other potential internal standards in the quantitative analysis of (R)-Norfluoxetine.
This compound is a deuterated analog of (R)-Norfluoxetine, the active metabolite of the antidepressant drug fluoxetine. Stable isotope-labeled (SIL) internal standards like this compound are widely considered the gold standard in quantitative mass spectrometry-based assays.[1][2] Their co-elution with the analyte and similar behavior during sample preparation and ionization can effectively compensate for variability in extraction recovery and matrix effects.[1][3]
Comparison of Internal Standard Alternatives
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process. While this compound is an excellent choice, other compounds could be considered. The following table compares the theoretical performance of this compound with other classes of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , (R)-Norfluoxetine-¹³C₆ | Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[1] Chemically identical, minimizing differences in ionization efficiency. | Can be expensive. Deuterium labeling can sometimes cause slight chromatographic shifts.[4][5] May mask underlying analytical problems if not carefully validated.[1] |
| Homologs | A compound with a similar chemical structure but differing by a methylene (-CH₂) group. | More affordable than SIL standards. Can have similar extraction and chromatographic behavior. | May not co-elute perfectly with the analyte. Differences in structure can lead to different ionization efficiencies and susceptibility to matrix effects. |
| Analogs | A compound with a similar functional group but a different core structure. | Readily available and cost-effective. | Significant differences in chemical and physical properties compared to the analyte. Less effective at correcting for matrix effects and extraction variability. |
| Structurally Unrelated Compounds | A compound with a completely different chemical structure. | Inexpensive and widely available. | Not recommended for quantitative bioanalysis of specific analytes due to vastly different behavior during analysis. Provides minimal correction for analyte-specific variations. |
Experimental Protocols for Cross-Validation
Cross-validation is essential to ensure that a change in the internal standard does not affect the final concentration values of the analyte. According to FDA guidelines, cross-validation should be performed when a new internal standard is introduced into a validated bioanalytical method.[6] The following protocols outline a comprehensive approach to cross-validate this compound against an alternative internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of (R)-Norfluoxetine, this compound, and the alternative internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the (R)-Norfluoxetine stock solution to create calibration standards and quality control (QC) samples. Prepare separate working solutions for this compound and the alternative internal standard at a concentration appropriate for spiking into samples.
Sample Preparation (Solid-Phase Extraction - SPE)
A common method for extracting fluoxetine and its metabolites from biological matrices is solid-phase extraction.[7][8]
-
Sample Spiking: To 100 µL of blank biological matrix (e.g., human plasma), add the appropriate amount of (R)-Norfluoxetine working solution for calibration standards and QCs.
-
Internal Standard Addition: Add a fixed volume of either the this compound working solution or the alternative internal standard working solution to all samples, including blanks, calibration standards, and QCs.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the samples, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in an organic solvent mixture).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or phenyl-based analytical column is typically used for the separation of fluoxetine and its metabolites.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for (R)-Norfluoxetine, this compound, and the alternative internal standard should be optimized for maximum sensitivity and specificity. For example, a known transition for norfluoxetine is m/z 296 → 134, and for norfluoxetine-d5 is m/z 301 → 139.[8]
-
Data Presentation for Comparison
To objectively compare the performance of this compound with an alternative internal standard, the following data should be generated and presented in a clear, tabular format.
Table 1: Comparison of Calibration Curve Parameters
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Slope | Intercept |
| This compound | ||||
| Alternative IS |
Table 2: Accuracy and Precision Data
The accuracy and precision of the method using each internal standard should be assessed by analyzing QC samples at low, medium, and high concentrations on three separate days.
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| This compound | Low | ||||
| Medium | |||||
| High | |||||
| Alternative IS | Low | ||||
| Medium | |||||
| High |
Table 3: Matrix Effect and Recovery
Matrix effect and recovery should be evaluated to understand the influence of the biological matrix on the ionization of the analyte and the efficiency of the extraction process.
| Internal Standard | QC Level | Matrix Effect (%) | Recovery (%) |
| This compound | Low | ||
| High | |||
| Alternative IS | Low | ||
| High |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram, generated using the DOT language, illustrates the key steps in the cross-validation process.
Logical Framework for Internal Standard Selection
The decision to use a specific internal standard should be based on a logical evaluation of its performance characteristics. The following diagram outlines the decision-making process.
References
- 1. scispace.com [scispace.com]
- 2. chromforum.org [chromforum.org]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of GC-MS and LC-MS/MS for norfluoxetine quantification
A Comparative Guide to the Quantification of Norfluoxetine: GC-MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, is a key analyte in pharmacokinetic and toxicological studies. This guide provides a comparative analysis of two powerful analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance metrics, detailed experimental protocols, and a visual workflow to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS for norfluoxetine quantification often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes key quantitative performance parameters reported for both techniques in the analysis of norfluoxetine.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 4.20 ng/mL[1] - 12.5 µg/L[2] | As low as 32 pg/mL[3][4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[5] - 25 µg/L[2] | 0.05 ng/mL[6] - 0.50 ng/mL[7] |
| Linearity Range | 1-100 ng/mL[5], 50-1000 µg/L[2] | 0.048–100 ng/mL[3][4], 0.25 to 40.00 ng/ml[8] |
| Precision (RSD%) | <10%[5] (Intra- & Inter-day) | <13% (Within-run), <17% (Between-run)[7] |
| Accuracy | Within 10%[5] | Within ±15%[4] |
Experimental Workflows
The following diagram illustrates the general experimental workflows for the quantification of norfluoxetine using both GC-MS and LC-MS/MS.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of norfluoxetine using GC-MS and LC-MS/MS, synthesized from published methodologies.
GC-MS Protocol
This protocol involves derivatization to increase the volatility and thermal stability of norfluoxetine for gas chromatographic analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE) [9]
-
To 1 mL of biological sample (e.g., plasma, urine), add an internal standard (e.g., fluoxetine-d5).
-
Condition a solid-phase extraction (SPE) column.
-
Load the sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute norfluoxetine and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).
-
Incubate the mixture to allow the derivatization reaction to complete.
3. GC-MS Analysis [10]
-
Gas Chromatograph (GC):
-
Column: HP-5MS fused silica capillary column (30m x 250 μm i.d. x 0.25 μm film thickness).
-
Injector Temperature: 280°C (splitless mode).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 3 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for PFPA derivative): m/z 117, 176, and 280 for norfluoxetine; m/z 122 and 299 for fluoxetine-d5 (internal standard)[2].
-
LC-MS/MS Protocol
This protocol is advantageous for its high sensitivity and specificity, often requiring simpler sample preparation.
1. Sample Preparation (Protein Precipitation - PPT) [8]
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Add a precipitating agent, such as acetonitrile, to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., Waters Symmetry ShieldTM C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norfluoxetine: e.g., m/z 296.2 → 134.3[4]
-
Internal Standard: Dependent on the chosen standard.
-
-
Concluding Remarks
Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of norfluoxetine. LC-MS/MS generally offers superior sensitivity and specificity, often with simpler sample preparation procedures, making it a preferred method for bioanalytical studies requiring low detection limits. GC-MS, while typically requiring a derivatization step, remains a powerful and widely accessible technique that provides excellent accuracy and precision. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.
References
- 1. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive, high-throughput gas chromatographic-mass spectrometric assay for fluoxetine and norfluoxetine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
(R)-Norfluoxetine-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise results. This is especially true for the analysis of psychoactive drugs like fluoxetine and its active metabolite, norfluoxetine, where reliable data is crucial for therapeutic drug monitoring and drug development. This guide provides a comprehensive comparison of (R)-Norfluoxetine-d5, a deuterated stable isotope-labeled internal standard, with other commonly used internal standards for the quantification of fluoxetine and norfluoxetine. The performance of these internal standards is evaluated based on experimental data for accuracy and precision.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification. This compound, as a deuterated analog of norfluoxetine, falls into this category.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the accuracy and precision data for this compound and other internal standards used in the analysis of fluoxetine and norfluoxetine, compiled from various published bioanalytical method validation studies.
Disclaimer: The data presented below is a compilation from different studies. A direct head-to-head comparison of all internal standards under identical experimental conditions is not available. Therefore, these tables should be interpreted as a comparative overview of performance based on individual validation studies.
For the Analysis of Norfluoxetine
| Internal Standard | Analyte | Matrix | Concentration Levels (ng/mL) | Accuracy (% Bias or % Recovery) | Precision (% CV or % RSD) |
| This compound | Norfluoxetine | Human Plasma | LQC: 0.75, MQC: 20, HQC: 200 | 4.8, 6.0, 3.5 (% Relative Error) | Not explicitly stated for IS |
| Fluoxetine-d5 | Norfluoxetine | Human Plasma | LLOQ: 0.05, LQC: 0.15, MQC: 8, HQC: 16 | Intra-batch: -1.3 to 2.7, Inter-batch: -1.3 to 2.0 | Intra-batch: ≤ 4.9, Inter-batch: ≤ 5.8 |
| Diphenhydramine | Norfluoxetine Enantiomers | Human Plasma & Urine | 125, 250, 375 | Not explicitly stated | CV usually higher in plasma than urine, exceeded 8.00% in one case.[1] |
| Protriptyline | Norfluoxetine | Biological Specimens | Not specified | Not specified | Not specified |
| Clomipramine | Norfluoxetine | Serum | 25-1000 | >89% Recovery | Inter- and Intra-day variability: 13-18% |
| Indomethacin | Norfluoxetine | Human Plasma | 10-800 | 89.2% to 109.5% | Intra-assay CV: 3.5% to 14.9%, Inter-assay CV: 2.3% to 14.8%[2] |
For the Analysis of Fluoxetine
| Internal Standard | Analyte | Matrix | Concentration Levels (ng/mL) | Accuracy (% Bias or % Recovery) | Precision (% CV or % RSD) |
| Fluoxetine-d5 | Fluoxetine | Human Plasma | LQC: 0.75, MQC: 20, HQC: 200 | 2.1, 5.0, 2.5 (% Relative Error) | Not explicitly stated for IS |
| Fluoxetine-d5 | Fluoxetine | Human Plasma | LLOQ: 0.05, LQC: 0.15, MQC: 8, HQC: 16 | Intra-batch: -2.0 to 4.0, Inter-batch: -0.7 to 2.7 | Intra-batch: ≤ 3.9, Inter-batch: ≤ 5.2 |
| Fluoxetine-d6 | Fluoxetine | Dried Blood Spots | LQC: 30, MQC: 375, HQC: 600 | 97.98-110.44% | 3.13-9.61% |
| Citalopram-d6 | Fluoxetine | Human Serum | 10, 25, 50, 100, 250, 500 | Intraday: 93.72-108.09%, Interday: 97.20-105.56% | Intraday: 1.42-8.71%, Interday: 4.50-8.51% |
| Paroxetine | Fluoxetine | Human Urine | Not specified | Good | Good |
| Amitriptyline | Fluoxetine | Human Plasma | 0.25-40.00 | Intra-batch: 96.80-101.92%, Inter-batch: 96.80-101.92% | Intra-batch and Inter-batch: < 3.87% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of fluoxetine and norfluoxetine using different internal standards.
Method 1: Quantification of Fluoxetine and Norfluoxetine using Fluoxetine-d5 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique. A mixed-mode cation exchange SPE plate can be used. Plasma samples (100 µL) are loaded onto the plate, washed, and the analytes are eluted. The eluate is then diluted before injection.
-
Chromatography: Reversed-phase liquid chromatography is typically employed. A C18 or phenyl column can be used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The precursor-to-product ion transitions monitored are typically m/z 310 → 148 for fluoxetine, m/z 296 → 134 for norfluoxetine, and m/z 315 → 153 for fluoxetine-d5.
Method 2: Chiral Analysis of Fluoxetine and Norfluoxetine Enantiomers using Diphenhydramine as Internal Standard
-
Sample Preparation: Liquid-liquid extraction is utilized. Samples are made alkaline and extracted with an organic solvent like chloroform. The organic layer is then evaporated and the residue reconstituted for analysis.
-
Chromatography: A chiral gas chromatography (GC) column is essential for separating the enantiomers.
-
Mass Spectrometry: A GC-MS system operating in selective ion monitoring (SIM) mode is used. Specific ions are monitored for each enantiomer and the internal standard. For example, m/z 44 for fluoxetine enantiomers, m/z 134 for norfluoxetine enantiomers, and m/z 58 for diphenhydramine have been reported.[1]
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for researchers. The following diagrams, generated using Graphviz, illustrate the key steps in a typical bioanalytical method using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: The logic of using an internal standard for quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The data compiled in this guide indicates that deuterated stable isotope-labeled internal standards, such as this compound and Fluoxetine-d5, consistently provide high levels of accuracy and precision for the quantification of fluoxetine and norfluoxetine. While other non-deuterated internal standards can be used, they may exhibit greater variability and are more susceptible to matrix effects. For researchers and drug development professionals seeking the highest quality data, the use of a stable isotope-labeled internal standard like this compound is the recommended approach.
References
- 1. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Norfluoxetine Assays: A Guide to Linearity and Quantification Ranges
For researchers, scientists, and professionals in drug development, the accurate quantification of norfluoxetine, the primary active metabolite of fluoxetine, is critical for pharmacokinetic, toxicological, and clinical studies. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides a comparative overview of various assay methods for norfluoxetine, with a focus on their linearity and quantification ranges. While the specific use of (R)-Norfluoxetine-d5 as an internal standard is not extensively detailed in the available literature, deuterated analogs such as Norfluoxetine-d5 and Fluoxetine-d5 are commonly employed to ensure accuracy and precision.
Quantitative Performance of Norfluoxetine Assays
The performance of an analytical method is fundamentally characterized by its linear range, which defines the concentrations over which the assay is accurate and precise. The lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) establish the boundaries of this range. The following tables summarize the linearity and quantification limits of various published methods for norfluoxetine analysis in different biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods in Human Plasma
| Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Internal Standard | Sample Preparation |
| 6 - 125 | 6 | 125 | Not Specified | Solid Phase Extraction (SPE) |
| 10 - 80 | 10 | 80 | Not Specified | Liquid-Liquid Extraction (LLE) |
| 0.5 - 50 | 0.5 | 50 | Fluvoxamine | Automated SPE |
| 2.0 - 30 | Not Specified | Not Specified | Fluoxetine-d5 | Solid Phase Extraction (SPE)[1] |
| 10 - 750 | 10 | 750 | Fluoxetine-d6 | Liquid Extraction |
| 0.1 - 20 | 0.1 | 20 | Not Specified | Not Specified[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method in Biological Samples
| Linearity Range (µg/L) | LLOQ (µg/L) | ULOQ (µg/L) | Internal Standard | Sample Preparation |
| 50 - 1000 | 25 | 1000 | Fluoxetine-d5 | N-butyl chloride extraction and derivatization[3] |
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Wastewater
| Quantification Range (ng/L) | MQL (ng/L) | Internal Standard | Sample Preparation |
| Not Specified | 0.9 - 1 (treated) | Norfluoxetine-d5 | Solid Phase Extraction (SPE)[4] |
| Not Specified | 3.6 - 4.3 (raw) | Norfluoxetine-d5 | Solid Phase Extraction (SPE)[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative experimental protocols derived from the literature for the quantification of norfluoxetine.
LC-MS/MS Method for Norfluoxetine in Human Plasma
A common approach for analyzing norfluoxetine in human plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry.
Caption: LC-MS/MS workflow for norfluoxetine quantification in plasma.
Methodology:
-
Sample Preparation: To a plasma sample, an internal standard (such as this compound) is added. Proteins are then precipitated using a solvent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is typically used to separate norfluoxetine from other matrix components.
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for norfluoxetine and the internal standard are monitored for selective and sensitive quantification.
GC-MS Method for Norfluoxetine in Biological Samples
For GC-MS analysis, a derivatization step is often necessary to improve the volatility and chromatographic properties of norfluoxetine.
Caption: GC-MS workflow for norfluoxetine quantification.
Methodology:
-
Sample Preparation: Biological samples are first alkalinized. An internal standard, such as fluoxetine-d5, is added, followed by extraction with an organic solvent like N-butyl chloride. The extract is then derivatized, for instance, with pentafluoropropionic anhydride, to create a more volatile analyte suitable for GC analysis.[3]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, where specific ions for derivatized norfluoxetine and the internal standard are monitored for quantification.[3]
Conclusion
The choice of an appropriate assay for norfluoxetine quantification depends on the required sensitivity, the biological matrix being analyzed, and the available instrumentation. LC-MS/MS methods generally offer higher sensitivity and specificity, with LLOQs reaching sub-ng/mL levels in plasma. GC-MS provides a robust alternative, particularly when derivatization is employed to enhance analyte volatility. The use of a deuterated internal standard, such as this compound or a related analog, is crucial for achieving the high accuracy and precision demanded in regulated bioanalysis. The data presented in this guide serves as a valuable resource for selecting and developing the most suitable method for a given research or clinical application.
References
- 1. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
A Comparative Guide to the Quantification of Norfluoxetine Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine. A key focus is placed on methods employing (R)-Norfluoxetine-d5 as an internal standard, a technique crucial for achieving high accuracy and precision in bioanalytical studies. This document summarizes quantitative performance data, details experimental protocols, and offers visual representations of analytical workflows to aid researchers in selecting and implementing the most suitable methods for their specific needs.
Performance Comparison: Limit of Detection and Quantification
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for norfluoxetine from various analytical methods.
| Analyte | Internal Standard | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Norfluoxetine | Fluoxetine-d5 | Human Plasma | LC-MS/MS | - | 0.05 ng/mL | [1] |
| Norfluoxetine | Fluoxetine-d5 | Biological Samples (Blood, Urine, Tissue) | GC-MS | 12.5 µg/L (12.5 ng/mL) | 25 µg/L (25 ng/mL) | [2] |
| Norfluoxetine | Fluvoxamine | Human Plasma | LC-MS/MS | - | 0.5 ng/mL | |
| Norfluoxetine | Diphenhydramine | Human Plasma | UFLC-MS/MS | - | 0.1060 ng/mL | |
| Norfluoxetine | Norfluoxetine-d5 | Wastewater | Chiral LC-MS/MS | - | 0.9 - 1 ng/L (treated), 3.6 - 4.3 ng/L (raw) | [3] |
| Norfluoxetine | - | Human Plasma | LC-MS/MS | 2.15 ng/mL | - | [4] |
| Norfluoxetine Enantiomers | - | Plasma | LC-MS/MS | - | 0.1 ng/mL | [5] |
| Norfluoxetine Enantiomers | - | Amniotic Fluid | LC-MS/MS | - | 0.05 ng/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for two common methods for norfluoxetine quantification.
Method 1: LC-MS/MS for Norfluoxetine in Human Plasma
This method is adapted from a sensitive and selective bioanalytical procedure for the simultaneous determination of fluoxetine and norfluoxetine.[1]
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
To 100 µL of human plasma, add the internal standard (Fluoxetine-d5).
-
Load the sample onto a supported liquid extraction plate.
-
Apply methyl tert-butyl ether to extract the analytes.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography (LC)
-
Column: Synergi 4 µ polar-RP
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Optimized for chromatographic separation (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: GC-MS for Norfluoxetine in Biological Samples
This method provides an alternative approach using gas chromatography.[2]
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Alkalinize the biological sample (blood, urine, or tissue homogenate).
-
Extract the analytes with N-butyl chloride.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with pentafluoropropionic anhydride.
-
Reconstitute the sample in a suitable solvent for injection.
2. Gas Chromatography (GC)
-
Column: Appropriate capillary column for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A gradient temperature program to ensure separation of analytes.
3. Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Monitored Ions:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of norfluoxetine using LC-MS/MS with an internal standard.
Caption: A typical bioanalytical workflow for norfluoxetine quantification.
Signaling Pathways and Logical Relationships
The accurate quantification of drug metabolites like norfluoxetine is critical in pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is paramount. This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This relationship ensures the reliability of the quantitative data.
Caption: The role of an internal standard in achieving accurate quantification.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 4. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Norfluoxetine and (R)-Norfluoxetine-d5 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of norfluoxetine, the active metabolite of fluoxetine, is critical. The use of a deuterated internal standard, such as (R)-Norfluoxetine-d5, is a standard practice to ensure precision and account for variability during sample preparation and analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and purification of norfluoxetine from complex biological matrices prior to chromatographic analysis.
This guide provides a comparative overview of different SPE cartridges used for the extraction of norfluoxetine, with a focus on performance data from various studies. The selection of an appropriate SPE cartridge is paramount for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of the bioanalytical method.
Performance Comparison of SPE Cartridges
The choice of SPE sorbent chemistry is a critical factor that influences the efficiency of norfluoxetine extraction. The most commonly employed cartridges include reversed-phase (e.g., C18), mixed-mode (combining reversed-phase and ion-exchange properties), and polymeric sorbents. The following table summarizes the performance data of different SPE cartridges as reported in various studies.
| SPE Cartridge Type | Matrix | Recovery of Norfluoxetine (%) | Key Findings | Reference |
| Mixed-Mode (Non-polar and Strong Cation Exchange) | Serum | 96.9% | High recovery was achieved for both fluoxetine and norfluoxetine. | [1] |
| C18 | Urine | 87 - 109% | The study compared SPE with liquid-liquid extraction (LLE) and found comparable high recoveries for both methods. | [2] |
| Lab-made C18 Silica vs. Commercial C18 | Plasma | 85 - 105% (similar for both) | The lab-made C18 sorbent showed fewer interfering peaks in the chromatogram compared to commercial alternatives. | [3] |
| Oasis HLB (Polymeric Reversed-Phase) | Plasma | 69 - 102% | This cartridge was used for the simultaneous extraction of 20 different antidepressant drugs, demonstrating broad applicability. | [4][5] |
| Strata™ X (Polymeric) | Not Specified | Comparison of different elution solvents was performed to optimize recovery. | The choice of elution solvent significantly impacts the recovery from polymeric sorbents. | [6] |
| MCX (Mixed-Mode Cation Exchange) | Human Plasma | Not explicitly stated for norfluoxetine, but the method was validated following USFDA guidelines, implying acceptable recovery. | An automated SPE system was used, highlighting the potential for high-throughput applications. | [7] |
Note: Recovery percentages can vary based on the specific experimental conditions, including the biological matrix, sample pH, wash solutions, and elution solvents used.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are summaries of experimental protocols from studies utilizing different SPE cartridges for norfluoxetine extraction.
1. Mixed-Mode SPE Protocol for Serum Samples [1]
-
SPE Cartridge: Micro-disc mixed-mode (non-polar and strong cation exchange).
-
Sample Pre-treatment: 0.5 mL of serum sample was used.
-
Extraction Process:
-
The specifics of the conditioning, loading, washing, and elution steps were not detailed in the abstract but resulted in high analyte recovery.
-
-
Analytical Method: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
2. C18 SPE Protocol for Urine Samples [2]
-
SPE Cartridge: C18.
-
Sample Pre-treatment: Urine samples were spiked with an internal standard.
-
Extraction Process:
-
Conditioning: The cartridge was conditioned prior to use with 5 mL of an unspecified solvent.
-
Loading: The pre-treated urine sample was loaded onto the cartridge.
-
Washing & Elution: Specific washing and elution solvents and volumes were not detailed in the abstract.
-
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).
3. C18 SPE Protocol for Plasma Samples [3]
-
SPE Cartridge: Lab-made C18 silica-based sorbent.
-
Sample Pre-treatment: Plasma samples were diluted with ultrapure water.
-
Extraction Process: The abstract does not provide a detailed step-by-step protocol but indicates a comparison with commercial C18 sorbents (Strata and Alltech). The lab-made sorbent resulted in a cleaner chromatogram.
-
Analytical Method: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Experimental Workflow for Norfluoxetine Extraction using SPE
The following diagram illustrates a typical workflow for the solid-phase extraction of norfluoxetine from a biological matrix.
References
- 1. Rapid quantitation of fluoxetine and norfluoxetine in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: (R)-Norfluoxetine-d5 vs. a Structural Analog Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a detailed comparison of the performance characteristics of a deuterated internal standard, (R)-Norfluoxetine-d5, against a common structural analog, Diphenhydramine, in the bioanalysis of (R)-Norfluoxetine.
In the realm of quantitative bioanalysis by mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction properties, thus effectively compensating for variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte.[1][2] However, their availability and cost can sometimes lead researchers to consider structural analogs. This guide presents a data-driven comparison to aid in the selection of the most suitable internal standard for the analysis of (R)-Norfluoxetine.
Performance Characteristics: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of analytical methods employing either a deuterated internal standard (fluoxetine-d5 or -d6, as a proxy for norfluoxetine-d5 performance) or Diphenhydramine for the quantification of Norfluoxetine. It is important to note that the data is collated from different studies and direct comparison should be made with consideration of the varying experimental conditions.
Table 1: Performance Characteristics with Deuterated Internal Standard
| Parameter | Performance Data | Source |
| Linearity Range | 0.05 - 20 ng/mL | [3] |
| 10 - 750 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [3][5] |
| Precision (%CV) | Intra-batch: <15% Inter-batch: <15% | [3] |
| Intra-day: 3.54 - 7.99% | [4] | |
| Accuracy (%Bias or %Recovery) | Intra-batch: < ± 15% Inter-batch: < ± 15% | [3] |
| 100.25 - 105.8% | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [3] |
| 10 ng/mL | [4] |
Table 2: Performance Characteristics with Diphenhydramine Internal Standard
| Parameter | Performance Data | Source |
| Linearity Range | 50 - 500 ng/mL | [6] |
| Correlation Coefficient (r) | 0.994 - 0.997 | [6] |
| Precision | Not explicitly stated in terms of %CV, but the method was found to be "reproducible" | [6] |
| Accuracy (%Recovery) | 91 - 98% | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [6] |
Key Observations:
Methods employing a deuterated internal standard generally exhibit a wider linear range and a lower limit of quantification, enabling the analysis of samples with a broader concentration spectrum and higher sensitivity. The correlation coefficients are consistently higher, indicating a better fit of the calibration curve. Furthermore, the precision and accuracy data for deuterated standards are well-defined and fall within the stringent acceptance criteria of regulatory bodies. In contrast, while the method using Diphenhydramine demonstrates good linearity and recovery, the reported LLOQ is significantly higher, and detailed precision and accuracy data are less readily available in the cited literature.
The Underlying Science: Why Deuterated Standards Excel
The superior performance of deuterated internal standards stems from their fundamental properties. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This results in:
-
Co-elution with the Analyte: this compound will have virtually the same retention time as (R)-Norfluoxetine, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Extraction Recovery and Ionization Efficiency: The nearly identical chemical nature of the analyte and the deuterated standard leads to comparable behavior during sample preparation and in the mass spectrometer's ion source. This is a critical factor in compensating for variability and ensuring accurate quantification.[1]
-
Reduced Risk of Differential Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis.[2] A co-eluting deuterated standard experiences the same matrix effects as the analyte, leading to a more accurate ratio measurement. Structural analogs, with their different chemical structures, may elute at different retention times and be affected differently by the matrix, potentially compromising data accuracy.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols used in the studies cited above.
Experimental Protocol Using a Deuterated Internal Standard (Fluoxetine-d5)
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.[3]
-
Sample Preparation: Supported liquid extraction (SLE) was used. Human plasma samples were extracted using methyl tert-butyl ether.
-
Chromatography: A Synergi 4 µ polar-RP column was used with a fast gradient.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode was employed. Multiple reaction monitoring (MRM) was used for quantification, with the following transitions: m/z 296 → 134 for norfluoxetine and m/z 315 → 44 for fluoxetine-d5 (as a stand-in for norfluoxetine-d5).[3]
Experimental Protocol Using Diphenhydramine as a Structural Analog Internal Standard
This protocol is based on a gas chromatography-mass spectrometry (GC/MS) method for the analysis of fluoxetine and norfluoxetine enantiomers.[6]
-
Sample Preparation: A liquid-liquid extraction technique was employed using chloroform.
-
Chromatography: A chiral gas chromatographic column (HYDRODEX β-6TBDM®, 0.25 μm × 0.25 mm × 50 m) was used for the separation of enantiomers.
-
Mass Spectrometry: Electron impact ionization was used, and data was acquired in the selective-ion monitoring (SIM) mode. The ions monitored were m/z 134 for norfluoxetine enantiomers and m/z 58 for diphenhydramine.[6]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Caption: Serotonin reuptake inhibition by (R)-Norfluoxetine.
Caption: General bioanalytical workflow for Norfluoxetine quantification.
Conclusion
The evidence strongly supports the use of this compound as the preferred internal standard for the quantitative analysis of (R)-Norfluoxetine. The use of a deuterated internal standard provides superior accuracy, precision, and sensitivity, which are critical for robust and reliable bioanalytical data in research and regulated drug development. While a structural analog like Diphenhydramine can be used, it is associated with a higher risk of inaccurate quantification due to potential differences in extraction efficiency, chromatographic behavior, and susceptibility to matrix effects. For applications demanding the highest level of data quality and integrity, the investment in a stable isotope-labeled internal standard is well-justified.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
